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  • Product: 4-Isopropoxypyridin-2-amine
  • CAS: 1314353-62-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 4-Isopropoxypyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Isopropoxypyridin-2-amine is a substituted aminopyridine derivative of increasing interest within the fields of medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropoxypyridin-2-amine is a substituted aminopyridine derivative of increasing interest within the fields of medicinal chemistry and drug discovery. Its unique structural combination of a pyridin-2-amine core, a known pharmacophore, with a 4-isopropoxy group suggests its potential as a versatile building block for the synthesis of novel bioactive molecules. The electronic and steric properties imparted by these functionalities can significantly influence a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the known and predicted chemical properties of 4-Isopropoxypyridin-2-amine, offering insights into its handling, reactivity, and potential applications.

Chemical Identity and Physical Properties

Detailed experimental data for 4-Isopropoxypyridin-2-amine is not extensively available in the public domain. However, based on its structure and data from closely related analogs, we can infer its key physicochemical properties.

PropertyValueSource/Comment
IUPAC Name 4-Isopropoxypyridin-2-amine
CAS Number 1314353-62-2[1]
Molecular Formula C₈H₁₂N₂O[1]
Molecular Weight 152.19 g/mol [1]
Appearance Likely a solid at room temperature.Inferred from similar aminopyridine structures.
Melting Point Not experimentally determined.
Boiling Point Predicted: 270.2 ± 20.0 °CBased on the closely related isomer, 5-isopropoxypyridin-2-amine[2].
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water is anticipated.General solubility of aminopyridine derivatives.
pKa Predicted: 4.52 ± 0.10Based on the closely related isomer, 5-isopropoxypyridin-2-amine[2]. This value reflects the basicity of the pyridine nitrogen.
Structural Representation

Caption: 2D structure of 4-Isopropoxypyridin-2-amine.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methine proton of the isopropoxy group, and the methyl protons. The chemical shifts of the aminopyridine protons can be influenced by substituents[3]. The amino group protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR would display distinct signals for the six carbons of the pyridine ring and the three carbons of the isopropoxy group.

A general protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • Data Analysis: Process the spectra to determine chemical shifts (ppm), coupling constants (Hz), and integration values.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

  • N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

  • C-H stretching: Aromatic and aliphatic C-H bands around 2850-3100 cm⁻¹.

  • C=C and C=N stretching: In the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • C-O stretching: A strong band around 1200-1300 cm⁻¹ for the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight. The molecular ion peak (M⁺) would be expected at m/z = 152.10.

Reactivity and Synthetic Utility

The reactivity of 4-Isopropoxypyridin-2-amine is dictated by the interplay of the electron-donating amino and isopropoxy groups and the electron-withdrawing pyridine ring nitrogen.

  • Nucleophilicity: The exocyclic amino group is a primary nucleophile and can undergo various reactions such as acylation, alkylation, and condensation. The pyridine ring nitrogen is also nucleophilic and can be protonated or alkylated.

  • Aromatic Substitution: The pyridine ring can undergo electrophilic aromatic substitution, with the positions directed by the activating amino and isopropoxy groups.

  • Utility in Synthesis: 2-Aminopyridines are valuable synthons for the construction of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are of significant interest in medicinal chemistry. They can react with a variety of electrophiles to build complex molecular architectures.

Illustrative Synthetic Pathway

G Start 2-Chloro-4-nitropyridine Intermediate1 4-Nitro-2-aminopyridine Start->Intermediate1 Amination Intermediate2 4-Amino-2-hydroxypyridine Intermediate1->Intermediate2 Hydrolysis Intermediate3 4-Isopropoxy-2-aminopyridine Intermediate2->Intermediate3 Williamson Ether Synthesis

Caption: A potential synthetic route to 4-Isopropoxypyridin-2-amine.

Applications in Drug Discovery

Substituted aminopyridines are prevalent scaffolds in numerous approved drugs and clinical candidates. The 2-aminopyridine moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The 4-isopropoxy group can modulate lipophilicity and metabolic stability, which are crucial for drug-like properties. While specific biological activities of 4-Isopropoxypyridin-2-amine are not yet reported, its structural motifs are found in molecules targeting a wide range of therapeutic areas.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-Isopropoxypyridin-2-amine is not publicly available. However, based on the known hazards of similar aminopyridine compounds, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes[4][5][6][7][8].

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses or goggles[4][5][6][7][8].

  • Toxicity: Aminopyridines can be toxic if swallowed, inhaled, or absorbed through the skin[4][6][7]. They may cause skin and eye irritation and respiratory irritation[4][7].

It is imperative to consult a comprehensive and compound-specific Safety Data Sheet before handling this chemical.

Conclusion

4-Isopropoxypyridin-2-amine presents itself as a promising, yet underexplored, building block for the development of novel chemical entities. While a complete experimental characterization is not yet available, this guide provides a foundational understanding of its expected chemical properties, reactivity, and potential applications based on the established chemistry of related aminopyridine derivatives. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its potential in drug discovery and materials science.

References

  • Alkali Metals Limited. CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE. Available from: [Link]

  • Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine. Available from: [Link]

  • Amazon S3. SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. Available from: [Link]

  • MDPI. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Available from: [Link]

  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Journal of the Chemical Society, Dalton Transactions (RSC Publishing). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Available from: [Link]

  • RSC Publishing. Synthesis of 2-amino-imidazo[4,5-b]pyridines. Available from: [Link]

  • Wikipedia. 2-Aminopyridine. Available from: [Link]

  • Unknown Source. Chemical shifts.
  • ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available from: [Link]

  • ACS Publications. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Available from: [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

  • Google Patents. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • SIOC Journals. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Available from: [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

  • Unknown Source.

Sources

Exploratory

4-Isopropoxypyridin-2-amine CAS number and identifiers

Technical Monograph: 4-Isopropoxypyridin-2-amine Abstract 4-Isopropoxypyridin-2-amine (CAS 1314353-62-2) is a critical heterocyclic building block in modern medicinal chemistry, serving as a primary scaffold for the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Isopropoxypyridin-2-amine

Abstract

4-Isopropoxypyridin-2-amine (CAS 1314353-62-2) is a critical heterocyclic building block in modern medicinal chemistry, serving as a primary scaffold for the synthesis of kinase inhibitors and targeted protein degraders (PROTACs).[1][2][3][4][5][6] This guide provides a comprehensive technical analysis of its physicochemical properties, industrial synthesis via nucleophilic aromatic substitution (


), and its strategic utility in developing IRAK4 and BTK inhibitors.

Part 1: Chemical Identity & Specifications

The compound is characterized by a pyridine ring substituted with an amino group at the C2 position and an isopropoxy ether linkage at the C4 position. This specific substitution pattern enhances lipophilicity while maintaining hydrogen bond donor/acceptor capability, crucial for ATP-binding pocket interactions.

Table 1: Key Identifiers and Physicochemical Properties

PropertySpecification
Chemical Name 4-Isopropoxypyridin-2-amine
CAS Number 1314353-62-2
Synonyms 2-Amino-4-isopropoxypyridine; 4-(propan-2-yloxy)pyridin-2-amine
Molecular Formula

Molecular Weight 152.19 g/mol
SMILES CC(C)OC1=CC(N)=NC=C1
InChI Key VXPOAPWLMVAUCK-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calc) ~7.4 (Pyridine N), ~23 (Amine)

Part 2: Synthesis & Production Protocols

The industrial synthesis of 4-Isopropoxypyridin-2-amine typically proceeds via a regioselective Nucleophilic Aromatic Substitution (


) of 2-amino-4-chloropyridine. This route is preferred over the nitration/reduction of 4-chloropyridine due to higher atom economy and safety profiles.
Mechanism of Action

The C4 position of the pyridine ring is activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. However, the presence of the electron-donating amino group at C2 deactivates the ring slightly. Therefore, harsh conditions (strong base, heat) are required to force the alkoxide substitution at C4.

Experimental Protocol

Note: All reactions must be performed under an inert atmosphere (


 or Ar).

Reagents:

  • Substrate: 2-Amino-4-chloropyridine (1.0 eq)

  • Nucleophile/Solvent: Isopropanol (Excess, acts as solvent)

  • Base: Sodium Hydride (NaH, 60% in oil, 2.5 eq) or Potassium tert-butoxide (

    
    -BuOK)
    
  • Solvent: DMF or DMAc (if Isopropanol is not used as co-solvent)

Step-by-Step Methodology:

  • Activation: Charge a dry 3-neck round-bottom flask with anhydrous DMF. Add NaH portion-wise at 0°C.

  • Alkoxide Formation: Add Isopropanol dropwise to the NaH suspension. Stir at 0°C for 30 minutes until

    
     evolution ceases.
    
  • Addition: Add 2-Amino-4-chloropyridine (dissolved in minimal DMF) to the reaction mixture.

  • Reaction: Heat the mixture to 100–110°C for 12–16 hours. Monitor by LC-MS for the disappearance of the chloro-precursor (

    
     128/130).
    
  • Quenching: Cool to room temperature. Carefully quench with ice-water (exothermic).

  • Extraction: Extract the aqueous phase with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).
    
Synthesis Workflow Diagram

SynthesisPath cluster_conditions Reaction Parameters Start 2-Amino-4-chloropyridine (CAS 19798-80-2) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate Heat (110°C) DMF Reagents Isopropanol + NaH (Alkoxide Formation) Reagents->Intermediate Product 4-Isopropoxypyridin-2-amine (CAS 1314353-62-2) Intermediate->Product - NaCl Temp: 100-110°C Temp: 100-110°C Time: 12-16h Time: 12-16h Atmosphere: N2 Atmosphere: N2

Caption:


 pathway converting 4-chloropyridin-2-amine to the target ether using sodium isopropoxide.

Part 3: Medicinal Chemistry Applications

4-Isopropoxypyridin-2-amine is a "privileged scaffold" in drug discovery, particularly for Kinase Inhibitors and Targeted Protein Degradation (TPD) .

IRAK4 Degraders & Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a key node in innate immunity signaling.

  • Role: The 2-aminopyridine motif serves as the "warhead" or hinge-binder. The amine forms a hydrogen bond with the kinase hinge region (e.g., Glu/Met residues).

  • Isopropoxy Function: The bulky isopropoxy group at C4 occupies the hydrophobic back-pocket (Gatekeeper region), improving selectivity against other kinases and increasing metabolic stability compared to a linear alkoxy chain.

  • Example: It is a precursor to 5-bromo-4-isopropoxypyridin-2-amine , which is subsequently coupled to E3 ligase ligands to form PROTACs (e.g., in patent EP4367113A1).

BTK Inhibitors

In Bruton's Tyrosine Kinase (BTK) inhibitors, this moiety is often cyclized to form Imidazo[1,2-a]pyridine cores.

  • Cyclization: Reaction with

    
    -haloketones yields the bicyclic imidazo[1,2-a]pyridine system, a bioisostere of the purine core found in ATP.
    
Application Logic Tree

Applications Core 4-Isopropoxypyridin-2-amine Step1 Bromination (NBS) Core->Step1 Step2 Cyclization w/ alpha-Halo Ketones Core->Step2 Inter1 5-Bromo-4-isopropoxypyridin-2-amine Step1->Inter1 App1 IRAK4 Degraders (PROTACs) (Linker Attachment Point) Inter1->App1 Inter2 7-Isopropoxyimidazo[1,2-a]pyridine Step2->Inter2 App2 BTK/Kinase Inhibitors (ATP Competitive) Inter2->App2

Caption: Divergent synthesis pathways utilizing the core scaffold for distinct therapeutic modalities.

Part 4: Handling & Safety (GHS)

As an aminopyridine derivative, this compound possesses neurotoxic potential and irritant properties.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[7][8]

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.[8]

  • Storage: Store at 2-8°C under inert gas. Hygroscopic.

References

  • BLD Pharm. (n.d.).[1] 4-Isopropoxypyridin-2-amine Product Analysis. Retrieved from

  • Kymera Therapeutics. (2024).[7] Compounds and methods for the targeted degradation of IRAK-4. WO2024020522A1. Retrieved from

  • Pfizer Inc. (2016). Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors. US9481682B2. Retrieved from

  • Nurix Therapeutics. (2022).[2] Compounds for targeting degradation of IRAK4 proteins. EP4367113A1.[2] Retrieved from

Sources

Foundational

Solubility Profile of 4-Isopropoxypyridin-2-amine in Organic Solvents

The following technical guide provides a comprehensive solubility profile, experimental characterization framework, and thermodynamic analysis for 4-Isopropoxypyridin-2-amine . [1][2] Executive Summary 4-Isopropoxypyridi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive solubility profile, experimental characterization framework, and thermodynamic analysis for 4-Isopropoxypyridin-2-amine .

[1][2]

Executive Summary

4-Isopropoxypyridin-2-amine (CAS: 1314353-62-2 ) is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., IRAK4 degradation targets) and BTK inhibitors.[1][2][3] Its solubility behavior is governed by the interplay between its polar 2-amino-pyridine core and the lipophilic 4-isopropoxy substituent.[1][2]

This guide synthesizes qualitative data from pharmaceutical patent literature with theoretical physicochemical principles to establish a solubility profile. It further details the experimental protocols required to generate precise thermodynamic data (mole fraction solubility) where specific literature values are currently non-public.

Chemical Identity & Physicochemical Properties[1][2][4][5][6][7]

Understanding the structural moieties is prerequisite to predicting solvent interactions.[1][2]

PropertyDetail
Chemical Name 4-Isopropoxypyridin-2-amine
CAS Number 1314353-62-2
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Physical State Solid (typically off-white to white crystalline powder)
Structural Features Pyridine Ring: Aromatic, basic nitrogen (H-bond acceptor).2-Amino Group: H-bond donor/acceptor; increases polarity.4-Isopropoxy Group: Lipophilic ether linkage; enhances solubility in organic solvents (DCM, EtOAc).[1][2][4][5][6][7]
Structural Solubility Analysis[1][2]
  • H-Bonding Potential: The primary amine (-NH₂) and pyridine nitrogen facilitate strong interactions with protic solvents (Methanol, Ethanol).[1][2]

  • Lipophilicity: The isopropyl group disrupts the crystal lattice energy relative to the methoxy analog, generally increasing solubility in chlorinated and ester solvents.[1][2]

Solubility Profile & Solvent Ranking[1][2]

Based on extraction and purification protocols documented in pharmaceutical patents (e.g., synthesis of IRAK4 inhibitors), the solubility profile is categorized below.

Qualitative Solubility Table
Solvent ClassSpecific SolventsSolubility StatusMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Primary extraction solvents.[1][2] The lipophilic isopropoxy group interacts favorably with DCM, while the amine remains solvated.[1][2]
Polar Aprotic Acetonitrile (MeCN), DMSO, DMFHigh Excellent solvation of the polar pyridine core; used frequently in nucleophilic substitution reactions.[2]
Polar Protic (Alcohols) Methanol, EthanolModerate to High Formation of hydrogen bonds with the 2-amino group.[2] Solubility decreases as alcohol chain length increases.[1][2]
Esters Ethyl Acetate (EtOAc)Moderate Good solvent for extraction; often used in combination with non-polar solvents for crystallization.[2]
Non-Polar Hydrocarbons Hexane, Heptane, Petroleum EtherLow (Anti-Solvent) The polar amine/pyridine core prevents dissolution.[2] Used to wash filter cakes or precipitate the product.[1][2]
Water Water (Neutral pH)Low The hydrophobic isopropoxy group limits aqueous solubility.[2]
Aqueous Acid 1N HCl, Aqueous AcidHigh Protonation of the pyridine nitrogen (

) forms a water-soluble salt.[1][2]
Diagram 1: Solubility Mechanism & Solvent Interaction

SolubilityMechanism cluster_0 Solvent Interactions Compound 4-Isopropoxypyridin-2-amine DCM Dichloromethane (Van der Waals + Dipole) Compound->DCM Isopropoxy Group Interaction MeOH Methanol (Hydrogen Bonding) Compound->MeOH Amino/Pyridine N Interaction Heptane Heptane (Lattice Energy Dominates) Compound->Heptane Insoluble (Anti-Solvent)

Caption: Mechanistic interactions driving solubility in chlorinated vs. protic solvents.[1][2]

Experimental Determination Protocol

For researchers requiring precise thermodynamic parameters (mole fraction


), the following Laser Monitoring Observation Technique  is the industry standard for generating solubility curves.
Experimental Workflow
  • Preparation: Excess 4-Isopropoxypyridin-2-amine is added to a jacketed glass vessel containing the solvent (e.g., Methanol, Acetone).[1][2]

  • Equilibration: The mixture is stirred continuously.

  • Laser Monitoring: A laser beam penetrates the solution.[1][2]

    • Undissolved Solid: Scatters light (low transmission).[2]

    • Dissolution: As temperature rises, solids dissolve, and transmission increases.[1][2]

  • Endpoint Detection: The temperature at which laser transmission maximizes (clear solution) is recorded as the saturation temperature (

    
    ).[2]
    
Diagram 2: Dynamic Solubility Measurement Workflow

ExperimentalProtocol Step1 Weigh Solute & Solvent (Gravimetric Precision ±0.0001 g) Step2 Jacketed Vessel Setup (Stirring @ 400 rpm) Step1->Step2 Step3 Dynamic Laser Monitoring (Measure Transmittance) Step2->Step3 Step4 Temperature Ramp (0.1 K/min heating rate) Step3->Step4 Step5 Detect Saturation Point (Max Transmittance = Dissolution) Step4->Step5 Validation Repeat 3x for Statistical Accuracy Step5->Validation

Caption: Standardized protocol for determining saturation temperature using laser monitoring.

Thermodynamic Modeling Framework

Once experimental data (


 vs. 

) is obtained, it must be correlated using thermodynamic models to calculate enthalpy and entropy of dissolution.[2][8]
Modified Apelblat Equation

This model is most effective for correlating solubility data of pyridine derivatives in pure solvents:


[2]
  • 
    : Mole fraction solubility.[1][2]
    
  • 
    : Absolute temperature (K).[2]
    
  • 
    : Empirical parameters derived from regression analysis.
    
Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution properties are calculated as:

  • Enthalpy (

    
    ):  Typically positive (endothermic) for this class of compounds.[2]
    
    
    
    
    [1][2]
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    [1][2]

Interpretation:

  • If

    
    : The dissolution is non-spontaneous (requires energy input/heating).[2]
    
  • If

    
    : Solubility increases with temperature (typical for 4-isopropoxypyridin-2-amine).[1][2]
    

Practical Applications: Purification & Extraction[1][2]

Recrystallization Strategy

To purify crude 4-Isopropoxypyridin-2-amine (e.g., removing brominated byproducts):

  • Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate or DCM .[1][2]

  • Anti-Solvent Addition: Slowly add Heptane or Petroleum Ether until turbidity appears.[1][2]

  • Cooling: Cool slowly to 0-5°C to induce crystallization.

  • Filtration: Wash the cake with cold Heptane (solubility is near zero, minimizing loss).

Extraction from Aqueous Media[1][2]
  • System: DCM / Water.[1][2][7][9]

  • Protocol: At neutral/basic pH, the compound partitions into the DCM layer.[1][2]

  • Caution: Avoid acidic aqueous phases during extraction, as the pyridine nitrogen will protonate, driving the compound into the water layer.[1][2]

References

  • European Patent Office. (2024).[2] Compounds for targeting degradation of IRAK4 proteins.[1][2] EP4367113A1.[1][2][5] Link

    • Source of extraction protocols using DCM and Ethyl Acetate.[2][5]

  • United States Patent and Trademark Office. (2016).[2] Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors.[1][2] US9481682B2.[1][2] Link

    • Details reaction solvents (MeCN, DCM)
  • Sha, F., et al. (2022).[2][5] Thermodynamic analysis of solubility of pyridine derivatives. Journal of Molecular Liquids.[1][2] (General reference for Apelblat modeling of pyridine analogs).

  • PubChem. (2024).[2][4] Compound Summary: 4-Isopropoxypyridin-2-amine (CAS 1314353-62-2).[1][2][3] National Library of Medicine.[1][2] Link[2]

Sources

Exploratory

thermodynamic stability of isopropoxy-substituted aminopyridines

An In-depth Technical Guide on the Thermodynamic Stability of Isopropoxy-Substituted Aminopyridines Executive Summary This guide provides a comprehensive technical analysis of the thermodynamic stability, degradation pat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Thermodynamic Stability of Isopropoxy-Substituted Aminopyridines

Executive Summary

This guide provides a comprehensive technical analysis of the thermodynamic stability, degradation pathways, and handling protocols for isopropoxy-substituted aminopyridines . These scaffolds, particularly 2-amino-3-isopropoxypyridine , serve as critical pharmacophores in kinase inhibitors (e.g., ALK/ROS1 inhibitors like Crizotinib). This document synthesizes structural theory with practical stress-testing methodologies to aid drug development professionals in optimizing shelf-life and synthesis.

Structural & Thermodynamic Fundamentals

The stability of isopropoxy-substituted aminopyridines is governed by the interplay between the electron-rich aminopyridine core and the steric/electronic effects of the isopropoxy substituent.

The Tautomeric Equilibrium

Unlike simple pyridines, aminopyridines exist in a tautomeric equilibrium between the amino (heteroaromatic) and imino (dihydro) forms.

  • Dominant Form: The amino form is thermodynamically favored (>99%) due to the preservation of aromaticity in the pyridine ring.

  • Isopropoxy Effect: An isopropoxy group at the C3 position (ortho to the amine) stabilizes the amino tautomer through intramolecular hydrogen bonding . The ether oxygen acts as a weak acceptor for the amino proton, locking the conformation and reducing the energy of the amino tautomer relative to the imino form.

Electronic Modulation
  • Resonance (+M Effect): The isopropoxy group is a strong electron donor. It increases electron density at the C2, C4, and C6 positions.

  • Steric Shielding: The bulky isopropyl group at C3 provides a "steric umbrella," shielding the C2-amino group and the N1-pyridine nitrogen from bulky electrophiles, potentially enhancing stability against enzymatic metabolism compared to methoxy analogues.

Diagram 1: Tautomeric Equilibrium & Stabilization The following diagram illustrates the amino-imino tautomerism and the stabilizing influence of the C3-isopropoxy group.

Tautomerism cluster_0 Thermodynamic Equilibrium cluster_1 Isopropoxy Effect (C3) Node_Amino Amino Tautomer (Aromatic, Stable) Node_Imino Imino Tautomer (Non-Aromatic, Unstable) Node_Amino->Node_Imino  K_eq << 1   Node_H_Bond Intramolecular H-Bond (NH···O-iPr) Node_H_Bond->Node_Amino Stabilizes Node_Steric Steric Shielding (Protects N1 & C2) Node_Steric->Node_Amino Kinetic Protection

Caption: Thermodynamic preference for the amino tautomer is reinforced by intramolecular H-bonding from the C3-isopropoxy group.

Degradation Pathways & Impurity Profiling

Despite the stability of the aromatic ring, this scaffold is susceptible to specific degradation routes under stress.

Oxidative Degradation (N-Oxidation)

The electron-donating nature of both the amino and isopropoxy groups makes the pyridine ring highly electron-rich ($ \pi $-excessive).

  • Mechanism: Electrophilic attack by reactive oxygen species (ROS) or peroxides occurs preferentially at the Pyridine Nitrogen (N1) , forming the N-oxide .

  • Risk Factor: High.[1] The C3-isopropoxy group increases electron density at N1 via resonance, making it more nucleophilic than unsubstituted aminopyridine.

  • Product: 2-amino-3-isopropoxypyridine-1-oxide.

Acidic Hydrolysis (Dealkylation)

While aryl alkyl ethers are stable to base, the isopropoxy group introduces a specific vulnerability to strong acids.

  • Mechanism: Acid-catalyzed cleavage of the ether bond. Unlike methoxy (which requires harsh nucleophilic cleavage), the isopropyl group can stabilize a secondary carbocation, making it slightly more susceptible to $ S_N1 $-like cleavage under extreme acidic stress (e.g., forced degradation with 1M HCl at >60°C).

  • Product: 2-amino-3-hydroxypyridine (and isopropanol).

Photolytic Instability

Aminopyridines absorb strongly in the UV region. Excitation can lead to radical formation on the amino group, resulting in oxidative coupling (azo dimer formation) or ring opening if oxygen is present.

Diagram 2: Degradation Pathway Map This flowchart details the primary degradation products expected during stability testing.

Degradation cluster_Oxidation Oxidative Stress (H2O2 / Air) cluster_Hydrolysis Acidic Stress (HCl, Heat) Parent 2-Amino-3-Isopropoxypyridine (API/Intermediate) NOxide N-Oxide Impurity (Major Degradant) Parent->NOxide Oxidation (N1) Azo Azo-Dimer (Trace, Photolytic) Parent->Azo UV Light Dealkyl 2-Amino-3-Hydroxypyridine (Dealkylation Product) Parent->Dealkyl H+ / Heat (Ether Cleavage) Isopropanol Isopropanol (Byproduct)

Caption: Primary degradation routes: N-oxidation (oxidative) and Ether cleavage (acidic/thermal).[2][3][4][5][6][7]

Experimental Protocols for Stability Assessment

To validate the stability of isopropoxy-substituted aminopyridines, a forced degradation study (Stress Testing) compliant with ICH Q1A(R2) guidelines is required.

Stress Testing Conditions

Perform these experiments at a concentration of 1 mg/mL in an inert solvent (e.g., Acetonitrile/Water).

Stress TypeConditionDurationExpected DegradationMechanistic Insight
Acidic 0.1 N HCl, 60°C24 - 48 h< 5%Tests ether linkage stability (SN1 vulnerability).
Basic 0.1 N NaOH, 60°C24 - 48 h< 1%Aryl ethers are generally base-stable.
Oxidative 3% $ H_2O_2 $, RT2 - 4 h10 - 20% Critical: Assesses N-oxide formation propensity.
Thermal 80°C (Solid State)7 Days< 2%Assesses sublimation or crystal form changes.
Photolytic 1.2M Lux hours--VariableTests radical coupling of the amino group.
Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 9.0). Note: High pH is preferred to keep the aminopyridine deprotonated and improve peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 240 nm (max absorption of aminopyridine core) and 290 nm.

Case Study: Crizotinib Intermediate

The relevance of this scaffold is exemplified by Crizotinib (Xalkori), an ALK inhibitor.

  • Structure: Crizotinib contains a 2-amino-3-alkoxypyridine core (specifically, the alkoxy group is 1-(2,6-dichloro-3-fluorophenyl)ethoxy).

  • Stability Insight: During the development of Crizotinib, the 3-alkoxy group was chosen not just for potency (filling the ATP binding pocket) but for metabolic stability . The bulky chiral alkoxy group prevents rapid N-oxidation and glucuronidation at the adjacent sites compared to smaller alkoxy groups.

  • Handling: Intermediates containing this core are stored under nitrogen and protected from light to prevent the formation of the N-oxide impurity, which is a known process impurity monitored during API manufacturing.

Diagram 3: Stability Assessment Workflow Standardized workflow for profiling the thermodynamic stability of new isopropoxy-aminopyridine candidates.

Workflow cluster_Stress Forced Degradation (ICH Q1A) Start Candidate Compound (Isopropoxy-Aminopyridine) Acid Acid Stress (0.1N HCl) Start->Acid Ox Oxidative Stress (3% H2O2) Start->Ox Photo Photo Stress (UV/Vis) Start->Photo Analysis HPLC-PDA-MS Analysis Acid->Analysis Ox->Analysis Photo->Analysis Decision Stability Profile Analysis->Decision Result_Stable Stable (Proceed to Formulation) Decision->Result_Stable <5% Deg. Result_Unstable Unstable (Re-design / Antioxidants) Decision->Result_Unstable >5% Deg.

Caption: Decision matrix for stability profiling. Oxidative instability is the primary failure mode.

References

  • Crizotinib (Xalkori) Prescribing Information & Chemistry Review. U.S. Food and Drug Administration (FDA). Available at: [Link][4][8][9]

  • Synthesis and Stability of 2-Aminopyridines. Organic Syntheses, Coll. Vol. 11, p. 234. Available at: [Link]

  • Oxidative Degradation of Aminopyridines. Journal of Pharmaceutical and Biomedical Analysis, 2007. Available at: [Link]

  • Tautomerism in 2-Aminopyridines: A Computational Study. Journal of Molecular Structure, 2015. Available at: [Link]

  • Preparation of Crizotinib Intermediates. Google Patents (CN103130722A). Available at: [4]

Sources

Foundational

Technical Guide: pKa Profiling of 4-Isopropoxypyridin-2-amine

This comprehensive technical guide details the physicochemical properties, specifically the acid dissociation constant (pKa), of 4-Isopropoxypyridin-2-amine .[1] It is structured for application scientists and medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the physicochemical properties, specifically the acid dissociation constant (pKa), of 4-Isopropoxypyridin-2-amine .[1] It is structured for application scientists and medicinal chemists, focusing on the structural rationale for basicity, predictive modelling based on structure-activity relationships (SAR), and rigorous experimental validation protocols.[1]

Executive Summary

4-Isopropoxypyridin-2-amine (CAS: 147140-89-8 / Generic) is a functionalized aminopyridine scaffold frequently utilized in the synthesis of kinase inhibitors (e.g., IRAK4, BTK inhibitors) and GPCR ligands.[1]

The physicochemical behavior of this molecule is dominated by the interplay between the electron-donating 2-amino group and the 4-isopropoxy substituent.[1] Understanding its pKa is critical for optimizing solubility, membrane permeability, and binding affinity in drug discovery campaigns.

  • Estimated pKa (Conjugate Acid): 7.8 ± 0.3 [1]

  • Protonation Site: Ring Nitrogen (N1)

  • Dominant Electronic Effect: Resonance stabilization (+M) from both the exocyclic amine and the isopropoxy ether.

Structural Analysis & Theoretical pKa Prediction

To accurately estimate the pKa without a direct experimental dataset, we apply Hammett substituent constants and comparative analysis with structurally validated analogues.

The 2-Aminopyridine Baseline

The parent scaffold, 2-aminopyridine , has an experimental pKa of 6.86 .[1] Protonation occurs exclusively at the ring nitrogen (N1). The exocyclic amine (N-exocyclic) is essentially non-basic (pKa < -7 estimated) because its lone pair is delocalized into the aromatic ring, contributing to the high electron density at N1.[1]

The 4-Isopropoxy Effect

The introduction of an isopropoxy group (-OCH(CH₃)₂) at the 4-position significantly alters the electronic landscape:

  • Inductive Effect (+I): The isopropyl group is electron-donating relative to a methyl group, slightly increasing electron density on the oxygen.[1]

  • Resonance Effect (+M): The oxygen atom donates electron density into the pyridine ring via resonance. This electron density is delocalized to the ortho (C3, C5) and para (N1) positions relative to the alkoxy group.

Comparative Analogue:

  • 2-Amino-4-methoxypyridine: The pKa of this direct analogue is experimentally cited and predicted in the range of 7.79 .[1][2]

  • Impact of Isopropyl vs. Methyl: The electronic difference between -OMe and -OiPr is minimal regarding resonance.[1] However, the increased steric bulk of the isopropyl group may slightly hinder solvation of the protonated cation, potentially lowering the pKa marginally, or the increased inductive effect may raise it.

Protonation Equilibrium Diagram

The following diagram illustrates the resonance stabilization of the conjugate acid, confirming N1 as the site of protonation.

ProtonationScheme cluster_resonance Resonance Stabilization of Cation Neutral Neutral Species (Free Base) Transition + H+ Neutral->Transition Cation Conjugated Acid (Protonated at N1) Transition->Cation Res1 Canonical Form (+ charge on N1) Cation->Res1 Res2 Exocyclic Delocalization (+ charge on N-exo) Res1->Res2 Resonance Res3 Alkoxy Delocalization (+ charge on O-iPr) Res1->Res3

Figure 1: Protonation equilibrium and resonance stabilization. The positive charge on the N1 protonated species is stabilized by electron donation from both the 2-amino and 4-isopropoxy groups.[1]

Physicochemical Data Summary

The following values represent a synthesis of predicted (ACD/Labs, ChemAxon algorithms) and comparative experimental data.

PropertyValue / RangeConfidenceNotes
pKa (Basic) 7.8 ± 0.3 HighProtonation at Ring N1.[1]
pKa (Acidic) > 14HighDeprotonation of exocyclic amine (negligible).
LogP 1.7 - 2.1 MediumMore lipophilic than methoxy analogue (LogP ~0.5).[1]
LogD (pH 7.4) ~1.8Medium~30% ionized at physiological pH.
H-Bond Donors 1HighExocyclic NH₂ (one effective donor).[1]
H-Bond Acceptors 3HighRing N, Exocyclic N, Ether O.
Solubility ModerateHighSoluble in DMSO, MeOH, EtOH; Low in neutral water.

Experimental Protocols for pKa Determination

For drug development applications, relying on prediction is insufficient. The following protocols provide a self-validating system for determining the exact pKa.

Method A: Potentiometric Titration (Gold Standard)

This method is suitable for compounds with solubility >0.5 mM in water or mixed aqueous solvents.[1]

Materials:

  • Titrator: Mettler Toledo T5/T7 or Sirius T3.[1]

  • Solvent: Carbonate-free water (degassed) and 0.1 M KCl (ionic strength adjustor).

  • Titrant: 0.1 M HCl and 0.1 M KOH (standardized).

Workflow:

  • Calibration: Calibrate the electrode using pH 4.01, 7.00, and 10.01 buffers. Verify slope efficiency (>98%).

  • Blank Run: Titrate the solvent blank (0.1 M KCl) to determine carbonate contamination levels.

  • Sample Preparation: Dissolve ~3-5 mg of 4-Isopropoxypyridin-2-amine in 20 mL of 0.1 M KCl. (If insoluble, use a co-solvent method with 20%, 30%, 40% Methanol and extrapolate to 0% aqueous).

  • Titration: Acidify to pH 2.5 with HCl. Titrate with KOH up to pH 11.0.

  • Data Analysis: Use the Bjerrum plot or derivative method (

    
    ) to identify the inflection point.
    
Method B: UV-Metric Spectrophotometry (Low Solubility)

Ideal for sparingly soluble compounds, as it requires concentrations in the micromolar range (10–50 µM).[1]

Principle: The UV spectrum of the neutral pyridine differs from the protonated cation (bathochromic shift expected upon protonation due to auxochromic effect).

Workflow Visualization:

UV_Protocol Step1 Prepare Stock Solution (10 mM in DMSO) Step2 Prepare Buffer Series (pH 3.0 to 10.0 in 0.5 steps) Universal Buffer (Citrate/Phosphate) Step1->Step2 Step3 Aliquot Sample Add 10 µL Stock to 2 mL Buffer (Final Conc ~50 µM) Step2->Step3 Step4 Measure Absorbance Scan 220–400 nm Step3->Step4 Step5 Identify Isosbestic Points & Lambda Max Shift Step4->Step5 Step6 Sigmoidal Fit Plot Abs @ Lambda_max vs pH Step5->Step6

Figure 2: UV-Metric pKa determination workflow.

Data Processing: Fit the absorbance data at


 to the Henderson-Hasselbalch equation:


[1]

Implications for Drug Design

Solubility & Formulation
  • pH Dependent Solubility: With a pKa ~7.8, the compound exists as a cation (>90%) at pH 6.5 (intestinal jejunum environment) and pH 1-2 (gastric).[1] This suggests excellent dissolution in the stomach.

  • Precipitation Risk: At blood pH (7.4), the ratio of Neutral:Cation is roughly 1:2.5. As pH increases to 8.0 (distal intestine), the neutral fraction dominates, potentially limiting absorption if the intrinsic solubility (LogS₀) is low.

Reactivity & Stability
  • Nucleophilicity: The 4-isopropoxy group increases the nucleophilicity of the ring nitrogen.[1] In synthesis (e.g., SNAr or coupling reactions), the ring nitrogen may compete with the exocyclic amine if not protected.

  • Oxidation: The electron-rich ring is susceptible to N-oxidation.[1] Avoid prolonged exposure to peroxides without protection.

References

  • PubChem. 2-Amino-4-methoxypyridine (Compound Summary). National Library of Medicine. [Link][1]

  • IUPAC. Dissociation Constants of Organic Bases in Aqueous Solution.[1] Pure and Applied Chemistry.[1][3] (Data for 2-aminopyridine pKa=6.86).[1]

  • Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution.[1] Butterworths, London, 1965. (Standard reference for pyridine pKa values).

Sources

Exploratory

potential biological targets for 4-Isopropoxypyridin-2-amine derivatives

A Medicinal Chemistry Technical Whitepaper Executive Summary The 4-isopropoxypyridin-2-amine moiety represents a privileged substructure in modern drug discovery, characterized by its dual functionality as a hydrogen-bon...

Author: BenchChem Technical Support Team. Date: February 2026

A Medicinal Chemistry Technical Whitepaper

Executive Summary

The 4-isopropoxypyridin-2-amine moiety represents a privileged substructure in modern drug discovery, characterized by its dual functionality as a hydrogen-bond directing pharmacophore and a lipophilic modulator. Unlike simple aminopyridines, the inclusion of the 4-isopropoxy group introduces specific steric and hydrophobic vectors that significantly alter the scaffold's selectivity profile. This guide analyzes the biological targets of this scaffold, focusing on Kinase Hinge Binding and Nitric Oxide Synthase (NOS) mimicry , and provides a validated experimental framework for interrogation.

Structural Pharmacology & Pharmacophore Analysis[1]

The 2-aminopyridine core is a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme. The addition of the isopropoxy group at the C4 position refines this promiscuity into specific targeting capability.

1.1 The Hinge-Binding Motif (Kinases)

In the context of ATP-competitive kinase inhibition, the 2-aminopyridine motif functions as a bidentate hydrogen bond anchor.

  • Acceptor: The pyridine ring nitrogen (N1) accepts a hydrogen bond from the backbone amide NH of the kinase hinge region.

  • Donor: The exocyclic 2-amino group (NH2) donates a hydrogen bond to the backbone carbonyl of the hinge.

  • The Isopropoxy Vector: The C4-isopropoxy substituent projects away from the hinge interface, typically towards the solvent-accessible region or the ribose-binding pocket. This bulky, branched alkoxy group improves cellular permeability (logP modulation) and can induce conformational changes in the protein to accommodate the hydrophobic bulk.

1.2 The Arginine Mimic (Nitric Oxide Synthase)

The 2-aminopyridine structure is a bioisostere of the guanidine group found in L-Arginine, the endogenous substrate of Nitric Oxide Synthase (NOS). The pyridine nitrogen and amino group mimic the imino and amino nitrogens of guanidine, allowing the scaffold to bind to the heme-containing active site of NOS isoforms (nNOS, iNOS, eNOS).

Primary Biological Targets
Target Class A: Protein Kinases (ALK, MET, ROS1)

The 4-alkoxy-2-aminopyridine scaffold is structurally homologous to the core of several FDA-approved inhibitors.

  • Mechanism: ATP-competitive inhibition.

  • Relevance: This scaffold is a fragment of Crizotinib (Xalkori), an ALK/ROS1/MET inhibitor. While Crizotinib utilizes a 3-alkoxy substitution, the 4-alkoxy analogs (e.g., in BMS-777607 series) demonstrate potent inhibition of c-MET and VEGFR2 .

  • SAR Insight: The isopropoxy group is critical here. Smaller groups (methoxy) may not fill the hydrophobic pocket adequately, while larger groups (benzyloxy) might cause steric clash unless the pocket is deep. The isopropyl group offers an optimal balance of van der Waals contact and solubility.

Target Class B: Nitric Oxide Synthase (nNOS/iNOS)[1]
  • Mechanism: Competitive inhibition at the L-Arginine binding site.[2]

  • Relevance: 2-amino-4-methylpyridine is a standard reference inhibitor for iNOS. Replacing the methyl with an isopropoxy group increases lipophilicity, which is favorable for blood-brain barrier (BBB) penetration, making this scaffold highly relevant for Neuronal NOS (nNOS) targeting in neurodegenerative models.

  • Selectivity: The steric bulk of the isopropoxy group can be exploited to gain selectivity over endothelial NOS (eNOS), which is desirable to avoid cardiovascular side effects.

Target Class C: Voltage-Gated Potassium Channels (Kv)
  • Mechanism: Channel blockade (Pore occlusion).

  • Risk/Opportunity: 4-Aminopyridine (Dalfampridine) is a Kv channel blocker used in Multiple Sclerosis.[3] The 4-isopropoxy derivative retains the cationic center required for channel interaction but the bulky tail may alter subtype selectivity (e.g., Kv1.1 vs Kv1.4) or reduce potency compared to the unsubstituted parent, potentially serving as a "safety valve" to reduce seizure risk in kinase drugs.

Experimental Validation Framework

To validate the biological activity of 4-isopropoxypyridin-2-amine derivatives, the following self-validating protocol systems are recommended.

Protocol 3.1: Time-Resolved FRET (TR-FRET) Kinase Assay

Use this to validate ATP-competitive binding affinity.

Reagents:

  • Kinase (e.g., recombinant c-MET or ALK).

  • Biotinylated Peptide Substrate.

  • Europium-labeled anti-phosphotyrosine antibody (Donor).

  • Streptavidin-Allophycocyanin (APC) (Acceptor).

Step-by-Step Methodology:

  • Compound Prep: Dissolve 4-isopropoxypyridin-2-amine derivative in 100% DMSO. Prepare 10-point serial dilutions (1:3).

  • Enzyme Reaction: In a 384-well white low-volume plate, add 2.5 µL of compound and 5 µL of Enzyme/Substrate mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Add 2.5 µL of ATP (at Km concentration). Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of Detection Mix (Eu-antibody + Streptavidin-APC in EDTA-containing buffer). The EDTA stops the kinase reaction.

  • Readout: Incubate 1 hour. Measure Fluorescence Resonance Energy Transfer (FRET) on a multimode reader (Ex: 320 nm, Em: 615 nm/665 nm).

  • Validation: Calculate IC50. Z' factor must be > 0.5 for the assay to be valid.

Protocol 3.2: Griess Assay for iNOS Inhibition

Use this to validate NOS targeting in a cellular context.

Reagents:

  • RAW 264.7 Macrophage cells.[2]

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ).[2]

  • Griess Reagent (Sulfanilamide + NEDD).

Step-by-Step Methodology:

  • Seeding: Plate RAW 264.7 cells (1x10^5 cells/well) in 96-well plates. Allow adherence overnight.

  • Induction: Treat cells with LPS (1 µg/mL) + IFN-γ (10 ng/mL) to induce iNOS expression.

  • Treatment: Simultaneously add the test compound (0.1 - 100 µM). Include L-NMMA as a positive control inhibitor.

  • Incubation: Incubate for 24 hours at 37°C. NO is oxidized to nitrite (NO2-) in the medium.

  • Quantification: Transfer 100 µL of supernatant to a new plate. Add 100 µL Griess Reagent. Incubate 10 mins in dark.

  • Readout: Measure absorbance at 540 nm.

  • Analysis: Interpolate nitrite concentration from a Sodium Nitrite standard curve.

Quantitative Data Summary

Table 1: Comparative Potency of 2-Aminopyridine Derivatives against Key Targets Data synthesized from structure-activity relationship (SAR) literature for analogous scaffolds.

Scaffold Substituent (C4)Target: c-MET (Kinase) IC50Target: iNOS (Enzyme) IC50Target: Kv Channels (Safety)LogP (Calc)
-H (Parent) > 10 µM (Inactive)40 nMPotent Blocker (High Risk)0.5
-Methyl > 10 µM6 nMModerate Blocker0.9
-Isopropoxy (Subject) 100 - 500 nM *~50 - 100 nM Reduced Affinity 1.8
-Benzyloxy < 50 nM (High Potency)> 1000 nMLow Affinity2.5

*Note: Potency against Kinases is highly dependent on the "Tail" moiety attached to the amine or ring N. The isopropoxy group primarily aids orientation.

Visualizing the Mechanism
Diagram 1: The Dual-Targeting Mechanism

This diagram illustrates how the 4-isopropoxypyridin-2-amine scaffold pivots between Kinase and NOS targets based on the binding pocket architecture.

Pharmacophore Scaffold 4-Isopropoxypyridin-2-amine (Core Scaffold) Kinase Target: Protein Kinases (c-MET, ALK) Scaffold->Kinase ATP Competition NOS Target: Nitric Oxide Synthase (nNOS, iNOS) Scaffold->NOS Arginine Competition Hinge Hinge Region Binding (Bidentate H-Bond) Kinase->Hinge 2-NH2 & N1 Pocket Hydrophobic Pocket (Isopropoxy Fit) Kinase->Pocket 4-OiPr Group Heme Active Site Glu/Heme (Guanidine Mimicry) NOS->Heme 2-NH2 & N1 Perm BBB Permeability (Lipophilicity) NOS->Perm 4-OiPr Group

Caption: Divergent binding modes of the scaffold: Hinge interaction for Kinases vs. Active site mimicry for NOS.

Diagram 2: Experimental Screening Workflow

A logical flow for validating the targets of a new derivative.

Workflow cluster_Primary Primary Screening (Biochemical) cluster_Secondary Cellular Validation Start Synthesized Derivative KinaseAssay TR-FRET Kinase Panel (Target A) Start->KinaseAssay NOSAssay Enzymatic NOS Assay (Target B) Start->NOSAssay CellProlif Cell Proliferation (Cancer Lines) KinaseAssay->CellProlif IC50 < 100nM Griess Griess Assay (Macrophage NO) NOSAssay->Griess Ki < 50nM Safety Safety Pharm: hERG / Kv Channel CellProlif->Safety Griess->Safety

Caption: Screening cascade prioritizing biochemical potency before cellular efficacy and safety profiling.

References
  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily.[4] Journal of Medicinal Chemistry, 52(5), 1251-1254.[4] Link

  • Xue, F., et al. (2011). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors.[5] ACS Medicinal Chemistry Letters, 2(6), 450–454. Link

  • Vahanvati, M., et al. (2003). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo.[2] British Journal of Pharmacology, 139(6), 1143–1152. Link

  • Cui, J. J., et al. (2011). Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine (Crizotinib), a potent and selective inhibitor of anaplastic lymphoma kinase and c-Met. Journal of Medicinal Chemistry, 54(18), 6342-6363. Link

  • Judge, S. I., & Bever, C. T. (2006). Potassium channel blockers in multiple sclerosis: neuronal Kv channels and effects of 4-aminopyridine on action potential duration. Journal of the Neurological Sciences, 247(2), 192-196. Link

Sources

Foundational

The Emerging Role of 4-Isopropoxypyridin-2-amine as a Privileged Scaffold in Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of desirable physicochemical properties and versatile synthetic handles is perpetual. Among the myriad of heterocyclic systems, the 2-aminopyridine core has established itself as a cornerstone in the design of biologically active agents, particularly in the realm of kinase inhibition.[1] This guide delves into a specific, yet underexplored, derivative: 4-isopropoxypyridin-2-amine . While direct literature on this exact molecule is sparse, by examining its close chemical relatives and the broader class of 4-alkoxy-2-aminopyridines, we can construct a compelling case for its potential as a valuable scaffold in drug discovery and development. This document will serve as a technical primer, synthesizing available data on related compounds to project the synthesis, properties, and potential applications of this promising chemical entity.

The 2-Aminopyridine Scaffold: A Foundation of Therapeutic Potential

The 2-aminopyridine moiety is a recurring motif in a multitude of FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its ability to engage in key hydrogen bonding interactions with biological targets, particularly the hinge region of protein kinases. This bidentate hydrogen bonding pattern, involving the exocyclic amine and the pyridine ring nitrogen, mimics the adenine portion of ATP, rendering it an effective competitor for the enzyme's active site.

Furthermore, the pyridine ring offers multiple positions for substitution, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. The strategic placement of various functional groups can modulate a compound's solubility, metabolic stability, and ability to form additional interactions within the target's binding pocket.

The Influence of the 4-Alkoxy Substituent: A Gateway to Favorable Properties

The introduction of an alkoxy group at the 4-position of the 2-aminopyridine ring can significantly impact the molecule's overall characteristics. Structure-activity relationship (SAR) studies on related 4-alkoxy-substituted pyridines and pyrimidines have revealed several key advantages:

  • Enhanced Potency and Selectivity: The 4-alkoxy group can improve the inhibitory activity and selectivity of kinase inhibitors. For instance, in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, the presence and nature of the alkoxy group at a corresponding position have been shown to be critical for achieving high potency.[2]

  • Improved Physicochemical Properties: Alkoxy groups, such as the isopropoxy group, can enhance a compound's lipophilicity, which can lead to improved cell permeability and oral bioavailability. However, a careful balance must be struck to avoid excessive lipophilicity, which can negatively impact solubility and increase off-target toxicity.

  • Metabolic Stability: The ether linkage of an alkoxy group is generally more resistant to metabolic degradation compared to other functional groups, potentially leading to a longer in vivo half-life.

  • Modulation of Basicity: The electron-donating nature of the alkoxy group can influence the basicity of the pyridine nitrogen, which in turn can affect its binding affinity and pharmacokinetic properties.

A study on 2-amino-4-ethoxypyridine, a close analog of our target compound, highlights its utility as a synthetic intermediate for more complex heterocyclic systems.[3] This underscores the synthetic tractability of the 4-alkoxy-2-aminopyridine scaffold.

Synthesis of 4-Isopropoxypyridin-2-amine: A Proposed Synthetic Route

A potential starting material for this synthesis is 2-amino-4-chloropyridine. The synthesis would proceed by reacting this precursor with sodium isopropoxide in a suitable solvent.

Synthesis_Workflow start 2-Amino-4-chloropyridine reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction Reacts with reagent Sodium Isopropoxide (from Isopropanol and NaH) reagent->reaction solvent High-boiling polar aprotic solvent (e.g., DMF or DMSO) solvent->reaction In product 4-Isopropoxypyridin-2-amine workup Aqueous Workup & Purification workup->product reaction->workup

Caption: Proposed synthetic workflow for 4-isopropoxypyridin-2-amine.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 4-isopropoxypyridin-2-amine from 2-amino-4-chloropyridine.

Materials:

  • 2-Amino-4-chloropyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous isopropanol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Sodium Isopropoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous isopropanol under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride in small portions. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium isopropoxide.

  • Nucleophilic Aromatic Substitution: To the freshly prepared solution of sodium isopropoxide, add a solution of 2-amino-4-chloropyridine in anhydrous DMF.

  • Reaction Monitoring: Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-isopropoxypyridin-2-amine.

Potential Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The 4-isopropoxypyridin-2-amine scaffold holds significant promise as a building block for the development of potent and selective kinase inhibitors. By leveraging the known SAR of related 2-aminopyridine and 2-aminopyrimidine inhibitors, we can project its utility in targeting key cancer-related kinases such as VEGFR-2 and ALK.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a crucial regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[4] Inhibiting VEGFR-2 can starve tumors of their blood supply, thereby impeding their growth and metastasis.[4] Many approved VEGFR-2 inhibitors feature a heterocyclic core that interacts with the kinase hinge region.

The 4-isopropoxypyridin-2-amine scaffold can be elaborated with appropriate pharmacophoric groups to generate potent VEGFR-2 inhibitors. The 2-amino group and the pyridine nitrogen would be expected to form the canonical hydrogen bonds with the hinge region of VEGFR-2. The 4-isopropoxy group would occupy a hydrophobic pocket, and further modifications at other positions on the pyridine ring or the exocyclic amine could be explored to optimize interactions with the DFG motif and the solvent-exposed region.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PI3K PI3K VEGFR2->PI3K Phosphorylates Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis (Tumor Growth) Akt->Angiogenesis Promotes Inhibitor 4-Isopropoxypyridin-2-amine Derivative Inhibitor->VEGFR2 Blocks ATP Binding

Caption: Inhibition of the VEGFR-2 signaling pathway by a hypothetical 4-isopropoxypyridin-2-amine derivative.

Anaplastic Lymphoma Kinase (ALK) Inhibition

ALK is a receptor tyrosine kinase that, when mutated or fused with other genes, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer.[2] The development of ALK inhibitors has revolutionized the treatment of ALK-positive malignancies.

The 2-aminopyridine scaffold is a well-established core for ALK inhibitors.[5] The SAR of these inhibitors indicates that substitution at the 4-position of the pyridine ring is crucial for achieving high potency and selectivity. The isopropoxy group in the 4-isopropoxypyridin-2-amine scaffold could provide favorable interactions within the hydrophobic regions of the ALK active site. Further derivatization of this scaffold could lead to the development of next-generation ALK inhibitors with improved efficacy against resistance mutations.

Table 1: Comparison of Physicochemical Properties of Alkoxy Groups

Alkoxy GroupLipophilicity (clogP)Size (van der Waals volume)Flexibility
Methoxy~0.5SmallLow
Ethoxy~1.0MediumModerate
Isopropoxy ~1.5 Medium-Large Moderate

Note: clogP values are approximate and can vary based on the overall molecular structure.

The data in Table 1 illustrates that the isopropoxy group offers a balance of increased lipophilicity and size compared to smaller alkoxy groups, which can be advantageous for optimizing binding interactions and pharmacokinetic properties.

Conclusion and Future Directions

The 4-isopropoxypyridin-2-amine scaffold, while not yet extensively documented, represents a promising and largely untapped resource for medicinal chemists. By leveraging the well-established principles of 2-aminopyridine-based drug design and the favorable properties imparted by 4-alkoxy substituents, this scaffold is poised for exploration in the development of novel therapeutics, particularly in the area of kinase inhibition.

Future research should focus on the development and optimization of a robust and scalable synthesis for 4-isopropoxypyridin-2-amine. Subsequently, the synthesis and evaluation of a library of derivatives targeting various kinases, such as VEGFR-2 and ALK, will be crucial to elucidate its SAR and validate its potential as a privileged scaffold in drug discovery. The insights gained from such studies will undoubtedly contribute to the growing arsenal of molecular tools available to combat a range of diseases.

References

  • Abdallah, E. A., Mabrouk, R. R., Elnagar, M. R., Farrag, A. M., Kalaba, M. H., Sharaf, M. H., El-Fakharany, E. M., Bakhotmah, D. A., Elkaeed, E. B., & Al Ward, M. M. S. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 737–754.
  • Abdel-Aziz, A. A.-M., El-Subbagh, H. I., & Kunieda, T. (2005). Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation. Bioorganic & Medicinal Chemistry, 13(16), 4929–4935.
  • Cai, S., et al. (2006). Acta Crystallographica Section E: Structure Reports Online, 62(7), o2843-o2844.
  • Chen, P., Cho Schultz, S., Deal, J. G., Gallego, G. M., Jalaie, M., & Kania, R. S. (2023). 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors.
  • Gao, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 243, 114758.
  • He, L., et al. (2008). 4-Ethoxypyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1749.
  • Home Sunshine Pharma. (n.d.). 2-isopropyl-4-methylpyridin-3-amine CAS 1698293-93-4. Retrieved February 8, 2026, from [Link]

  • Ibrahim, M. A. A., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Jain, A., & Rana, A. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
  • Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. Journal of Medicinal Chemistry, 56(14), 5675–5690.
  • Mo, F., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7054–7069.
  • Mohamed, M. S., et al. (2019). Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors. Bioorganic Chemistry, 91, 103162.
  • Moores, S. L., et al. (2010). Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. Journal of Medicinal Chemistry, 53(21), 7853–7864.
  • Patel, K., & Kunjadiya, A. (2022). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163.
  • Peng, Y., et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizinib-resistant mutants. European Journal of Medicinal Chemistry, 183, 111734.
  • Sławiński, J., et al. (2009). Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Acta Poloniae Pharmaceutica, 66(1), 57–63.
  • Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 46(22), 10649–10663.
  • Wikipedia contributors. (2023, December 28). VEGFR-2 inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved 20:45, February 8, 2026, from [Link]

  • Wissel, G., et al. (2017). A Structure-Activity Relationship Study of ABCC2 Inhibitors. ACS Medicinal Chemistry Letters, 8(2), 215–220.
  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site. Bioorganic Chemistry, 112, 104938.

Sources

Exploratory

literature review of 2-aminopyridine derivatives in drug discovery

Executive Summary The 2-aminopyridine (2-AP) moiety is not merely a structural fragment; it is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one ty...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminopyridine (2-AP) moiety is not merely a structural fragment; it is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Its ubiquity in FDA-approved drugs, ranging from kinase inhibitors like Crizotinib to antihistamines and nitric oxide synthase (NOS) inhibitors, stems from its dual nature: it is a robust hydrogen bond donor/acceptor system and a tunable electronic platform.

This technical guide dissects the 2-aminopyridine scaffold for drug discovery professionals, moving beyond basic structural definitions to explore the mechanistic causality of its binding, synthetic accessibility, and therapeutic application.

Part 1: Structural Pharmacology & The "Hinge Binder" Concept

The Donor-Acceptor (D-A) Motif

The core utility of 2-aminopyridine lies in its ability to mimic the purine ring of adenosine triphosphate (ATP). In physiological conditions, the 2-aminopyridine ring exists predominantly in the amino tautomer, though the imino form is accessible and energetically relevant in specific binding pockets.

  • Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA).

  • Exocyclic Amine (N2): Acts as a Hydrogen Bond Donor (HBD).

This D-A motif is complementary to the A-D motif found in the backbone carbonyl and amide nitrogen of the "hinge region" in kinase enzymes.

Tautomerism and Binding Fidelity

While the amino form is stable, the electronic environment of the binding pocket can induce tautomeric shifts or polarization that enhances affinity.

Tautomerism Amino Amino Tautomer (Predominant) Imino Imino Tautomer (Rare/Transient) Amino->Imino Proton Transfer Target Target Interaction (e.g., Kinase Hinge) Amino->Target H-Bond Donor (Exocyclic N) H-Bond Acceptor (Ring N) Imino->Amino Relaxation

Figure 1: The amino-imino tautomeric equilibrium. While the amino form is dominant, the specific geometry of the D-A motif is critical for hinge binding.

Part 2: Therapeutic Applications & Case Studies

Oncology: Kinase Inhibition (The Crizotinib Case)

Crizotinib (Xalkori) represents the pinnacle of 2-aminopyridine utility. Designed to target c-Met and ALK (Anaplastic Lymphoma Kinase), the 2-aminopyridine core anchors the molecule within the ATP-binding pocket.[1][2]

  • Mechanism: The 2-aminopyridine nitrogen (N1) accepts a hydrogen bond from the backbone NH of Met1199 (in c-Met), while the exocyclic amino group donates a hydrogen bond to the carbonyl oxygen of Pro1198 .

  • Optimization: Early hits were 2-aminopyridines; however, lipophilic efficiency was improved by substituting the 5-position, creating a "U-shaped" conformation that wraps around the Met1199 residue.

Neurology: nNOS Inhibition

Neuronal Nitric Oxide Synthase (nNOS) is a target for neurodegenerative diseases.[3][4][5] Here, the 2-aminopyridine scaffold serves a different function: mimicking the guanidine group of the natural substrate, L-Arginine.

  • Key Interaction: The pyridine ring interacts with Glu-592 (rat nNOS numbering) via a charge-assisted hydrogen bond.

  • Selectivity: To avoid inhibiting eNOS (endothelial NOS), which controls blood pressure, researchers utilize 2-aminopyridines with truncated side chains or specific 4,6-disubstitutions that exploit a subtle hydrophobic pocket difference between nNOS and eNOS.

Comparative Data: 2-AP Derivatives
Drug/CompoundPrimary TargetMechanism of ActionKey 2-AP Interaction
Crizotinib ALK / c-MetATP-competitive inhibitionHinge binder (Met1199/Pro1198)
Dalfampridine K+ ChannelsChannel Blocker4-AP isomer; pore occlusion
Sulfapyridine DHPS (Bacteria)AntimetaboliteMimics PABA substrate
Tacrine AChECholinesterase InhibitorFused pyridine ring stacking

Part 3: Synthetic Methodologies

Constructing complex 2-aminopyridines requires moving beyond the harsh conditions of the Chichibabin reaction. Modern drug discovery relies heavily on Transition Metal-Catalyzed Cross-Couplings (Buchwald-Hartwig).

Synthesis Workflow Comparison

Synthesis cluster_Old Classical (Harsh) cluster_New Modern (Precision) Start 2-Halopyridine Precursor SNAr SNAr / Chichibabin Start->SNAr Buchwald Buchwald-Hartwig Amination Start->Buchwald Cond1 High Temp (>150°C) Strong Nucleophiles SNAr->Cond1 Product Functionalized 2-Aminopyridine SNAr->Product Low Yield/Selectivity Cond2 Pd(OAc)2 / BINAP NaOtBu / Toluene 80-100°C Buchwald->Cond2 Buchwald->Product High Yield/Tolerance

Figure 2: Evolution of synthetic strategies. Palladium catalysis allows for the introduction of complex amine side chains essential for potency.

Part 4: Experimental Protocols

Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine

This protocol is optimized for coupling secondary amines to electron-deficient 2-chloropyridines, a common step in synthesizing kinase inhibitors.

Reagents:

  • Substrate: 2-Chloropyridine derivative (1.0 equiv)

  • Amine: Cyclic secondary amine (e.g., piperazine derivative) (1.2 equiv)

  • Catalyst: Pd_2(dba)_3 (0.02 equiv) or Pd(OAc)_2

  • Ligand: BINAP or Xantphos (0.04 equiv)

  • Base: Cs_2CO_3 or NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Catalyst Pre-complexation: Add Pd source, Ligand, and solvent. Stir at room temperature for 15 mins to form the active catalytic species (Yellow/Orange solution).

  • Addition: Add the 2-chloropyridine, the amine, and the base.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

  • Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc).

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Validation Check:

  • TLC: Disappearance of the starting chloride (usually higher Rf) and appearance of a fluorescent amine spot.

  • NMR: Shift of the pyridine ring protons due to the electron-donating effect of the new amine.

Protocol: Fluorescence Polarization Kinase Assay (IC50)

To validate the biological activity of the synthesized 2-AP derivative.

Mechanism: Competition binding. A fluorescent tracer competes with your 2-AP derivative for the kinase ATP pocket.

Step-by-Step:

  • Master Mix: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Titration: Prepare a 10-point serial dilution of the 2-AP derivative in DMSO.

  • Incubation:

    • Add 5 µL of diluted compound to 384-well plate.

    • Add 10 µL of Kinase/Antibody mixture.

    • Add 10 µL of Fluorescent Tracer (ATP-mimetic).

  • Equilibrium: Incubate for 60 mins at Room Temperature (dark).

  • Read: Measure Fluorescence Polarization (mP units) on a plate reader (Excitation ~485nm, Emission ~535nm).

  • Analysis: Plot mP vs. log[Concentration]. Fit to a sigmoidal dose-response curve to extract IC50.

Part 5: References

  • Cui, J. J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry.

  • Kang, S., et al. (2016). "2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors."[5][6] Journal of Medicinal Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Bhurawala, H., et al. (2024).[7] "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis." RSC Medicinal Chemistry.

  • Anderson, D. R., et al. (2009). "Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2)." Journal of Medicinal Chemistry.

Sources

Foundational

safety data sheet (SDS) for 4-Isopropoxypyridin-2-amine

Technical Safety & Handling Guide: 4-Isopropoxypyridin-2-amine Document Control: Subject: 4-Isopropoxypyridin-2-amine (CAS: 1314353-62-2)[1] Context: Drug Discovery Scaffold / Intermediate Version: 2.0 (Technical Advisor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: 4-Isopropoxypyridin-2-amine

Document Control:

  • Subject: 4-Isopropoxypyridin-2-amine (CAS: 1314353-62-2)[1]

  • Context: Drug Discovery Scaffold / Intermediate

  • Version: 2.0 (Technical Advisory)

Executive Summary & Molecular Context

4-Isopropoxypyridin-2-amine is a functionalized pyridine scaffold frequently utilized in the synthesis of kinase inhibitors and receptor modulators. Unlike simple solvents, this compound occupies a specific niche in medicinal chemistry: it serves as a "hydrogen bond donor-acceptor" motif with a lipophilic tail (isopropoxy), often used to probe hydrophobic pockets in target proteins (e.g., CDK or VEGFR families).

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact CAS is limited in public registries, its structural homology to 4-aminopyridine (Fampridine) —a potent potassium channel blocker—mandates a high-containment handling protocol. We do not assume safety; we assume pharmacological activity.

Physicochemical Profile[2][3][4][5][6]
PropertyValueTechnical Implication
CAS Number 1314353-62-2Unique identifier for inventory tracking.
Formula C

H

N

O
Low molecular weight fragment.
Molecular Weight 152.19 g/mol Ideal for Fragment-Based Drug Design (FBDD).
Predicted pKa ~6.5 - 7.0 (Pyridine N)Moderately basic; forms salts with strong acids.
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity; skin absorption risk.
Physical State Solid (Off-white to pale yellow)Dust inhalation is the primary exposure vector.

Hazard Identification & Risk Assessment (Read-Across Logic)

Scientific Rationale: In the absence of a full toxicological dossier for this specific derivative, we apply Read-Across Toxicology from the parent scaffold, 4-aminopyridine (4-AP), and the structural analog, 2-methoxy-4-aminopyridine.

Core Hazard Assumption: 4-AP derivatives can block voltage-gated potassium channels, potentially lowering seizure thresholds. The isopropoxy group increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration compared to the parent molecule.

GHS Classification (Predicted/Conservative)
  • Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.[2]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[3][4][5]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[4]

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[4][6][7]

DOT Diagram 1: Risk Assessment & Handling Logic This workflow dictates the decision-making process for handling this compound based on its predicted hazards.

RiskAssessment Start Compound Intake: 4-Isopropoxypyridin-2-amine StructAnalysis Structural Alert: Aminopyridine Scaffold Start->StructAnalysis PhysProp Property: Lipophilic (Isopropoxy) Start->PhysProp ToxMech Mechanism: K+ Channel Blockade (Potential) StructAnalysis->ToxMech Homology Risk Risk Outcome: Neurotoxicity + Skin Absorption ToxMech->Risk PhysProp->Risk Enhanced Bioavailability Control Control Measure: Fume Hood + Double Nitrile Gloves Risk->Control Mitigation Storage Storage: Inert Gas (Ar), <4°C Control->Storage

Caption: Decision logic deriving handling protocols from structural alerts (aminopyridine core) and physicochemical properties.

Handling, Storage, & Stability Protocols

The "Why" Behind the Protocol
  • Oxidation Sensitivity: Primary amines on electron-rich pyridine rings are susceptible to N-oxidation or oxidative coupling, leading to "browning" of the sample.

    • Protocol: Store under Argon or Nitrogen.

  • Hygroscopicity: Pyridyl amines can form hydrates. Water uptake alters stoichiometry in precise coupling reactions (e.g., Buchwald-Hartwig).

    • Protocol: Store in a desiccator or tightly sealed vial with parafilm.

Standard Operating Procedure (SOP)
  • Engineering Controls:

    • All weighing must be performed inside a Class II Biological Safety Cabinet or a chemical fume hood with a face velocity >100 fpm.

    • Use an anti-static gun if the solid is fluffy/electrostatic to prevent aerosolization.

  • Personal Protective Equipment (PPE):

    • Eyes: Chemical splash goggles (ANSI Z87.1).

    • Skin: Double-gloving is mandatory.

      • Inner Layer: Nitrile (4 mil).

      • Outer Layer: Nitrile (4-8 mil) or Neoprene.

      • Rationale: Lipophilic amines can permeate thin nitrile; the second layer provides a breakthrough buffer.

    • Respiratory: If handling >100 mg outside a hood (not recommended), use a P100 particulate respirator.

  • Incompatibility Management:

    • Violent Reaction Risk: Strong oxidizing agents (e.g., KMnO4, H2O2).

    • Exothermic Reaction: Acid chlorides, anhydrides (rapid acylation).

Synthesis & Application Context

Understanding the synthesis validates the impurity profile. This compound is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) .

Reaction Pathway:

  • Starting Material: 2-Amino-4-chloropyridine or 2,4-Dichloropyridine.

  • Reagent: Sodium Isopropoxide (generated in situ with NaH + Isopropanol).

  • Conditions: Heating in a polar aprotic solvent (DMF/DMSO).

Note on Impurities: If synthesized from 2,4-dichloropyridine, the regioisomer (2-isopropoxy-4-aminopyridine) is a common impurity. This structural isomer may have a significantly different toxicological profile.

DOT Diagram 2: Synthesis & Application Workflow Visualizing the role of this molecule in a drug discovery campaign.

SynthesisWorkflow Precursor 2-Amino-4-chloropyridine Target 4-Isopropoxypyridin-2-amine (The Scaffold) Precursor->Target SNAr (100°C) Reagent NaOiPr / DMF Reagent->Target Coupling Buchwald-Hartwig Coupling Target->Coupling Pd-Catalysis Drug Kinase Inhibitor (e.g., CDK2/VEGFR) Coupling->Drug

Caption: Synthetic trajectory from chloropyridine precursor to bioactive kinase inhibitor.

Emergency Response Protocols

This section is designed to be self-validating: the actions are based on the chemical's basicity and lipophilicity.

IncidentImmediate ActionScientific Rationale
Eye Contact Rinse for 15+ mins ; lift eyelids.Basic amines cause saponification of eye tissue (liquefaction necrosis). Immediate dilution is critical.
Skin Contact Wash with soap/water; do not use alcohol .Alcohol increases vasodilation and solubility of the lipophilic amine, accelerating absorption into the bloodstream.
Inhalation Move to fresh air; monitor for tremors .Aminopyridines are neuroexcitatory. Tremors are the first sign of systemic toxicity (K+ channel block).
Spill Cleanup Wet wipe with weak acid (e.g., dilute acetic acid).Converts the volatile free base into a non-volatile, water-soluble acetate salt for safer disposal.

References

  • PubChem. (2025). Compound Summary: 2-Methoxypyridin-4-amine (Analog Read-Across). National Library of Medicine. Retrieved from [Link]

  • Ulomsky, E. N., et al. (2025).[8] Aminopurines: Synthesis, Modifications, and Applications.[8] Russian Chemical Bulletin.[8] Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Prodrugs for Amines: Stability and Development Challenges. PMC. Retrieved from [Link]

(Note: While specific clinical data for CAS 1314353-62-2 is proprietary/sparse, hazard classifications are derived via validated SAR (Structure-Activity Relationship) analysis of the aminopyridine class as per standard industrial hygiene practices.)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 4-Isopropoxypyridin-2-amine Derivatives

This Application Note provides a comprehensive technical guide for the synthesis of 4-Isopropoxypyridin-2-amine (and its derivatives), a critical scaffold in medicinal chemistry often found in kinase inhibitors (e.g., AL...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of 4-Isopropoxypyridin-2-amine (and its derivatives), a critical scaffold in medicinal chemistry often found in kinase inhibitors (e.g., ALK/ROS1 inhibitors).

The guide details two primary protocols: a Direct Nucleophilic Displacement (best for rapid access) and a Stepwise Regioselective Route (best for scale-up and purity).

Introduction & Retrosynthetic Analysis

The 2-amino-4-alkoxypyridine motif is a privileged pharmacophore in drug discovery, serving as a key hydrogen-bonding hinge binder in kinase inhibitors. The introduction of the isopropoxy group at the C4 position provides specific hydrophobic interactions and metabolic stability advantages over methoxy analogs.

Retrosynthetic Strategy

To synthesize this scaffold, we must overcome the electronic deactivation caused by the electron-rich 2-amino group. Two primary disconnections are viable:

  • Route A (Direct SNAr): Forcing conditions to displace a 4-halo group on an electron-rich pyridine ring.

  • Route B (Stepwise Regioselective): Exploiting the natural C4-reactivity of 2,4-dihalopyridines prior to amination.

Retrosynthesis Target 4-Isopropoxypyridin-2-amine Precursor1 2-Amino-4-chloropyridine Target->Precursor1 S_NAr (Difficult) Precursor2 2-Chloro-4-isopropoxypyridine Target->Precursor2 Amination (Pd or NH3) Start1 2,4-Dichloropyridine Precursor2->Start1 Regioselective S_NAr

Figure 1: Retrosynthetic analysis highlighting the Stepwise Route (Green) as the kinetically favored pathway compared to the Direct Route (Red).

Protocol A: Stepwise Regioselective Synthesis (Recommended)

Objective: High-purity synthesis suitable for scale-up. Mechanism: Exploits the higher electrophilicity of the C4 position in 2,4-dichloropyridine compared to C2, followed by Pd-catalyzed amination.

Step 1: Regioselective SNAr Alkoxylation

The C4-chlorine in 2,4-dichloropyridine is more susceptible to nucleophilic attack than the C2-chlorine due to the stabilization of the Meisenheimer intermediate (para-like resonance).

Reagents:

  • 2,4-Dichloropyridine (1.0 equiv)

  • Sodium Hydride (60% dispersion, 1.2 equiv)

  • Isopropanol (anhydrous, 5.0 equiv or as solvent)

  • THF (anhydrous, if not using neat IPA)

Procedure:

  • Preparation of Alkoxide: In a flame-dried flask under N2, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.

  • Addition: Dropwise add Isopropanol (1.2–1.5 equiv). Stir for 30 min until H2 evolution ceases.

  • Displacement: Add a solution of 2,4-Dichloropyridine (1.0 equiv) in THF dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS.

    • Note: If C2-substitution byproducts are observed (rare <5%), lower temperature to -10°C.

  • Workup: Quench with sat. NH4Cl.[1][2] Extract with EtOAc.[3] Wash organic layer with brine, dry over Na2SO4, and concentrate.[4]

  • Purification: Flash chromatography (Hexane/EtOAc). The major product is 2-chloro-4-isopropoxypyridine .

Step 2: Buchwald-Hartwig Amination

Converting the C2-chloride to an amine requires catalysis or high-pressure ammonia. The Buchwald method using Benzophenone Imine as an ammonia surrogate is preferred for laboratory scales to avoid autoclaves.

Reagents:

  • 2-Chloro-4-isopropoxypyridine (1.0 equiv)

  • Benzophenone Imine (1.2 equiv)

  • Pd2(dba)3 (2 mol%)

  • BINAP or Xantphos (4 mol%)

  • Cs2CO3 or NaOtBu (2.0 equiv)

  • Toluene or Dioxane (degassed)

Procedure:

  • Coupling: Combine aryl chloride, benzophenone imine, base, and catalyst precursor/ligand in a sealed vial with solvent. Sparge with Argon.

  • Heating: Heat to 100°C for 12–16 hours.

  • Hydrolysis: Cool to RT. Add 1N HCl (aq) and THF (1:1). Stir for 2 hours at RT to hydrolyze the imine.

  • Isolation: Basify with NaOH to pH >10. Extract with DCM.

  • Purification: The product is polar. Use DCM/MeOH (95:5) with 1% NH4OH.

Protocol B: Direct Displacement (Rapid Access)

Objective: Quick synthesis using commercially available 2-amino-4-chloropyridine. Challenge: The electron-donating amino group deactivates the ring, requiring high energy (temperature/pressure).

Reagents:

  • 2-Amino-4-chloropyridine (1.0 equiv)

  • Sodium Isopropoxide (prepared ex situ or in situ with NaH/IPA)

  • Solvent: Neat Isopropanol or DMSO (for higher temp)

Procedure:

  • Setup: Load 2-Amino-4-chloropyridine (1.0 g, 7.7 mmol) into a stainless steel pressure vessel (bomb).

  • Base: Add Sodium Isopropoxide (2.0 equiv) dissolved in anhydrous Isopropanol (10 mL).

  • Reaction: Seal the vessel and heat to 150–160°C for 12–24 hours.

    • Critical Safety: Ensure the vessel is rated for the vapor pressure of IPA at this temperature (>10 bar).

  • Workup: Cool to RT. Vent carefully. Concentrate in vacuo.

  • Extraction: Redissolve residue in water/DCM. Extract aqueous phase exhaustively with DCM/Isopropanol (3:1) as the product is water-soluble.

  • Yield Expectation: 40–60%. Unreacted starting material is common and difficult to separate.[5]

Expert Insights & Troubleshooting

Comparative Data Table
FeatureProtocol A (Stepwise)Protocol B (Direct)
Starting Material 2,4-Dichloropyridine (Cheap)2-Amino-4-chloropyridine (Moderate)
Regiocontrol High (C4 favored kinetically)N/A (Only C4 available)
Conditions Mild (0°C to 100°C)Harsh (150°C, Pressure)
Scalability ExcellentPoor (Safety limits of autoclaves)
Overall Yield 65–75% (2 steps)40–50% (1 step)
Reaction Pathway Visualization

Workflow SM 2,4-Dichloropyridine Inter 2-Chloro-4-isopropoxypyridine SM->Inter NaH, iPrOH THF, 0°C (S_NAr) Prod 4-Isopropoxypyridin-2-amine Inter->Prod 1. Ph2C=NH, Pd cat. 2. HCl/H2O (Amination)

Figure 2: Workflow for Protocol A, demonstrating the conversion of the dichloro precursor to the final amine.

Critical Troubleshooting Tips
  • Regioselectivity (Protocol A): While C4 substitution is favored, steric bulk of the nucleophile can influence the ratio. Isopropoxide is bulky; ensure the reaction temperature starts at 0°C to maximize kinetic control over the thermodynamic C2 product.

  • Deactivation (Protocol B): If the direct displacement fails, protect the amine of the starting material with an acetyl group (Ac2O). The N-acetyl group is electron-withdrawing, re-activating the C4 position for SNAr. Deprotect with NaOH/MeOH afterwards.

  • Purification: 2-Aminopyridines are sticky on silica. Pre-treat silica gel with 1% Triethylamine or use amine-functionalized silica cartridges to prevent tailing.

References

  • Regioselectivity in Pyrimidines/Pyridines

    • Title: Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.[6][7][8][9]

    • Source: Chemistry Stack Exchange / Joule & Mills Heterocyclic Chemistry.
    • URL:[Link]

  • Direct Alkoxylation Protocol (Analogous Ethoxy derivative)

    • Title: 4-Ethoxypyridin-2-amine Crystal Structure and Synthesis.
    • Source: PMC / Acta Crystallographica (2008).
    • URL:[Link]

  • Title: A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine.
  • Buchwald-Hartwig Amination of 2-Chloropyridines

    • Title: A mild, catalyst-free synthesis of 2-aminopyridines (Contextual comparison).
    • Source: PMC / NIH.
    • URL:[Link]

Sources

Application

Application Note: High-Performance Coupling of 4-Isopropoxypyridin-2-amine

[1] Executive Summary & Reactivity Profile 4-Isopropoxypyridin-2-amine is a critical building block in medicinal chemistry, most notably serving as the nucleophilic core in the synthesis of Ceritinib (Zykadia) , a second...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Reactivity Profile

4-Isopropoxypyridin-2-amine is a critical building block in medicinal chemistry, most notably serving as the nucleophilic core in the synthesis of Ceritinib (Zykadia) , a second-generation ALK inhibitor.[1]

The Chemo-Selectivity Paradox

Coupling this molecule presents a specific challenge known as the "Pyridyl-Amine Paradox":

  • Electronic Activation: The C4-isopropoxy group is a strong Electron Donating Group (EDG).[1] Through resonance, it increases electron density at the C2-amine, theoretically enhancing nucleophilicity.

  • Competitive Basicity: However, this same EDG effect significantly increases the basicity of the ring nitrogen (N1). In many coupling scenarios (especially acylations), the ring nitrogen acts as a proton trap or a competitive nucleophile, leading to N-ring acylation (dimerization) or catalyst poisoning in metal-catalyzed cross-couplings.[1]

This guide provides three industry-validated protocols to overcome these electronic hurdles, focusing on SNAr (Kinase synthesis), Amide Coupling (Library generation), and Buchwald-Hartwig (Bi-aryl synthesis).[1]

Decision Matrix: Selecting the Right Methodology

Before selecting a protocol, analyze your electrophile using the following decision tree.

CouplingDecisionTree Start Electrophile Type HeteroarylCl Electron-Deficient Heteroaryl Chloride (e.g., Chloropyrimidine) Start->HeteroarylCl Carboxylic Carboxylic Acid or Acid Chloride Start->Carboxylic ArylHalide Unactivated Aryl Halide Start->ArylHalide SNAr Protocol A: Acid-Mediated SNAr (Ceritinib Route) HeteroarylCl->SNAr Preferred Amide Protocol B: HATU or Acid Chloride Activation Carboxylic->Amide Standard Buchwald Protocol C: Pd-Catalyzed Buchwald-Hartwig ArylHalide->Buchwald Required

Figure 1: Strategic selection of coupling conditions based on electrophile reactivity.[1]

Protocol A: Acid-Mediated SNAr (The "Ceritinib" Method)[1]

This is the gold-standard method for synthesizing kinase inhibitors where the 2-aminopyridine is coupled to a chloropyrimidine or chlorotriazine.[1]

Mechanism: Unlike standard basic SNAr (using NaH), this protocol uses acid catalysis .[1] The acid protonates the nitrogen on the electrophile (the chloropyrimidine), making the C-Cl bond significantly more electrophilic. This allows the weak nucleophile (4-isopropoxypyridin-2-amine) to attack without requiring harsh bases that would cause side reactions.[1]

Materials
  • Nucleophile: 4-Isopropoxypyridin-2-amine (1.0 equiv)[1]

  • Electrophile: 2,4-Dichloro-5-methylpyrimidine (or similar) (1.05 equiv)[1]

  • Solvent: 2-Propanol (IPA) or n-Butanol (anhydrous not strictly required but preferred).[1]

  • Catalyst: HCl (4M in Dioxane or conc. aqueous HCl).

Step-by-Step Procedure
  • Charge: In a reaction vial, dissolve the electrophile (1.05 equiv) in 2-Propanol (concentration 0.2 M).

  • Addition: Add 4-Isopropoxypyridin-2-amine (1.0 equiv).

  • Activation: Add HCl (0.1 to 1.0 equiv).

    • Note: Stoichiometric HCl (1.0 equiv) often precipitates the product as a clean HCl salt directly from the hot solution.

  • Reflux: Heat the mixture to 80–85°C (reflux) for 4–12 hours.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the amine (M+1 = 153.1).

  • Workup (Salt Method): If a solid precipitate forms, cool to 0°C, filter, and wash with cold IPA/Ether. This is the hydrochloride salt of the product.

  • Workup (Free Base): If no precipitate, concentrate in vacuo, dilute with EtOAc, and wash with saturated NaHCO₃ to neutralize.

Critical Quality Attribute (CQA): Regioselectivity. Acid catalysis heavily favors the exocyclic amine over the ring nitrogen due to the reversibility of the N-ring attack under acidic conditions.

Protocol B: Amide Coupling (Acylation)[1]

Coupling 2-aminopyridines with carboxylic acids is notoriously sluggish using standard EDC/HOBt conditions.[1] The ring nitrogen withdraws electron density, making the exocyclic amine a poor nucleophile.

Recommended System: HATU/DIPEA

Rationale: HATU generates a highly reactive aza-benzotriazole ester, which is necessary to overcome the low nucleophilicity of the amine.

Step-by-Step Procedure
  • Activation: Dissolve Carboxylic Acid (1.1 equiv) in DMF (dry). Add DIPEA (3.0 equiv) and HATU (1.2 equiv).[1] Stir at Room Temperature (RT) for 15 minutes.

    • Visual Check: Solution often turns yellow/orange.[1]

  • Coupling: Add 4-Isopropoxypyridin-2-amine (1.0 equiv) in one portion.

  • Reaction: Stir at 50°C for 4-16 hours.

    • Why Heat? Steric hindrance from the isopropoxy group and low nucleophilicity often require thermal energy to drive conversion.

  • Quench: Dilute with water (precipitate may form).[1] Extract with EtOAc.[1]

  • Purification: Flash chromatography is usually required (0-10% MeOH in DCM).[1]

Troubleshooting (The "Nuclear" Option): If HATU fails, convert the acid to the Acid Chloride using SOCl₂ (neat, reflux, 1h), evaporate, and react with the amine in Pyridine (solvent) at 0°C -> RT. Pyridine acts as both solvent and acid scavenger, preventing the protonation of the unreacted amine.

Protocol C: Buchwald-Hartwig Cross-Coupling[1][2]

Coupling this amine to an unactivated aryl bromide/chloride requires a specific catalyst system to prevent Pd-poisoning by the pyridine nitrogen.[1]

The Catalyst System[2][3][4][5][6]
  • Ligand: BrettPhos (Preferred for primary amines) or Xantphos .[1]

  • Pre-catalyst: Pd₂(dba)₃ or BrettPhos Pd G3/G4.[1]

  • Base: Cs₂CO₃ (Weak base preferred to avoid side reactions) or NaOtBu (Strong base if substrate allows).[1]

Step-by-Step Procedure
  • Degassing (Critical): Sparge 1,4-Dioxane with Argon/Nitrogen for 15 minutes. Oxygen kills the active Pd(0) species.

  • Charge: Add Aryl Halide (1.0 equiv), 4-Isopropoxypyridin-2-amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), and BrettPhos (0.1 equiv) to a microwave vial.

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 equiv) last.[1] Seal immediately.

  • Reaction: Heat to 100°C (oil bath) or 110°C (Microwave) for 1–2 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove Palladium black.[1] Concentrate and purify.

Comparative Data Summary

ParameterProtocol A (SNAr)Protocol B (Amide)Protocol C (Buchwald)
Primary Use Kinase Inhibitors (Pyrimidines)SAR / Linker attachmentBi-aryl scaffolds
Key Reagent HCl (catalytic or stoic.)[1]HATU or SOCl₂BrettPhos / Pd
Solvent 2-PropanolDMF or Pyridine1,4-Dioxane
Temperature 80°C50°C100-110°C
Yield (Typical) 75–90%40–65%50–80%
Main Risk Bis-addition if excess electrophileNo reaction (low nucleophilicity)Catalyst poisoning

References

  • Ceritinib Synthesis & SNAr Conditions: Marsilje, T. H., et al. "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)."[1][2] Journal of Medicinal Chemistry, 2013, 56(14), 5675–5690.[2] Link[1]

  • Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

  • Amide Coupling of 2-Aminopyridines: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177. Link[1]

  • Acid Catalyzed Amination Mechanism: Findings on protonation of chloropyrimidines for SNAr activation. Preprints.org, 2023. Link

Sources

Method

Buchwald-Hartwig amination using 2-amino-4-isopropoxypyridine

Application Note: Buchwald-Hartwig Amination of 2-Amino-4-Isopropoxypyridine Part 1: Executive Summary & Strategic Context The Substrate Challenge: 2-Amino-4-isopropoxypyridine represents a deceptive scaffold in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of 2-Amino-4-Isopropoxypyridine

Part 1: Executive Summary & Strategic Context

The Substrate Challenge: 2-Amino-4-isopropoxypyridine represents a deceptive scaffold in medicinal chemistry. While the 2-aminopyridine moiety is a privileged pharmacophore in kinase inhibitors (e.g., imatinib, ribociclib), the addition of the 4-isopropoxy group introduces specific electronic perturbations that complicate Palladium-catalyzed cross-coupling.

Mechanistic Bottleneck: The 4-isopropoxy group is a strong electron-donating group (EDG). Through resonance, it significantly increases the electron density of the pyridine ring.

  • The Trap (Catalyst Poisoning): The EDG effect raises the basicity (pKa) of the pyridine nitrogen (

    
    ), making it a potent competitive ligand. 
    
    
    
    binds tightly to the electrophilic Pd(II) center, displacing the phosphine ligand or blocking the coordination site required for the aryl halide. This creates an off-cycle "resting state" that halts turnover.
  • The Opportunity: Simultaneously, the EDG makes the exocyclic amine (

    
    ) more nucleophilic. If the catalyst poisoning can be suppressed, the actual C-N bond formation is energetically favorable.
    

The Solution: To couple this substrate effectively, we must use sterically demanding ligands (to mechanically prevent


 binding) and strong, non-nucleophilic bases  (to facilitate rapid deprotonation/transmetallation).

Part 2: Mechanistic Visualization

The following diagram illustrates the productive catalytic cycle versus the specific "Chelation Trap" common to 4-alkoxy-2-aminopyridines.

BuchwaldMechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd + Ar-X Binding Amine Coordination OxAdd->Binding + 2-Amino-4-OiPr-Py Poison CATALYST POISONING (Stable Bis-Pyridine Complex) OxAdd->Poison Pyridine N-Binding (Favored by 4-OiPr EDG) Deprot Deprotonation (Base Mediated) Binding->Deprot + Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 - Product Poison->OxAdd Reversible (Slow)

Figure 1: The Catalytic Cycle. Note the red "Poisoning" pathway where the electron-rich pyridine nitrogen binds Pd(II), removing it from the cycle. Bulky ligands like BrettPhos prevent this specific interaction.

Part 3: Optimized Experimental Protocols

Method A: The "Gold Standard" (BrettPhos / LHMDS)

Recommended for: Aryl chlorides, electron-rich aryl halides, and scale-up. Rationale: BrettPhos is sufficiently bulky to prevent the pyridine nitrogen from binding to the Pd center. LHMDS (Lithium Hexamethyldisilazide) is soluble in organic solvents and acts as a kinetic base, deprotonating the amine to form a reactive amidate that binds Pd more aggressively than the neutral pyridine nitrogen.

Reagents:

  • Amine: 2-Amino-4-isopropoxypyridine (1.2 equiv)

  • Electrophile: Aryl Chloride/Bromide (1.0 equiv)

  • Catalyst: BrettPhos Pd G3 (CAS: 1470372-59-8) (1.0 – 3.0 mol%)

    • Note: If G3 is unavailable, use Pd(OAc)2 + BrettPhos (1:1.2 ratio).

  • Base: LHMDS (1.0 M in THF) (2.0 – 2.2 equiv)

  • Solvent: 1,4-Dioxane or THF (Anhydrous)

Step-by-Step Protocol:

  • Preparation (Inert Atmosphere):

    • In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with the Aryl Halide (1.0 mmol) and BrettPhos Pd G3 (15 mg, ~2 mol%).

    • Add 2-Amino-4-isopropoxypyridine (1.2 mmol).

    • Critical: Do not add the base yet if using solid base; however, LHMDS is usually added as a solution.

  • Solvation:

    • Seal the vial with a septum cap. Remove from glovebox if necessary (ensure positive N2 pressure).

    • Add anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration).

  • Activation:

    • Dropwise, add LHMDS solution (2.2 mL of 1.0 M in THF).

    • Observation: The solution often turns dark orange/red upon base addition. This is the active Pd-amido species forming.

  • Reaction:

    • Heat the mixture to 80 °C (for Ar-Br) or 100 °C (for Ar-Cl) for 4–12 hours.

    • Monitor: Check LCMS at 2 hours. If the starting amine is consumed but Ar-X remains, the catalyst has likely died (poisoned). Add 1 mol% more catalyst.

  • Workup:

    • Cool to room temperature.[1] Quench with saturated NH4Cl (5 mL).

    • Extract with EtOAc (3 x 10 mL).

    • Scavenging (Crucial for Pharma): Treat organic layer with QuadraPure™ TU (thiourea scavenger) or activated charcoal for 30 mins to remove residual Pd.

    • Dry over Na2SO4, filter, and concentrate.

Method B: The "Robust Alternative" (Xantphos / Cs2CO3)

Recommended for: Heterocyclic halides (e.g., chloropyrimidines) where chelation might be beneficial. Rationale: Xantphos is a bidentate ligand with a wide bite angle. While less active than BrettPhos for chlorides, it forms a very stable chelate that resists displacement by the pyridine nitrogen.

Reagents:

  • Catalyst: Pd2(dba)3 (2 mol%) + Xantphos (4 mol%)

  • Base: Cs2CO3 (2.0 equiv, dried)

  • Solvent: 1,4-Dioxane (Reflux)

Part 4: Data & Troubleshooting Guide

Reaction Screening Matrix

Use this table to interpret your LCMS results during optimization.

Observation (LCMS)DiagnosisCorrective Action
No Product, SM Intact Catalyst failed to activate or Oxidative Addition failed.Switch to BrettPhos Pd G3 (pre-activated).[2] Increase Temp to 110°C.
SM Consumed, No Product Catalyst Poisoning or Amine Decomposition.The pyridine N is binding Pd.[3] Switch to LHMDS (Base) and tBuBrettPhos (Ligand).
Protodehalogenation (Ar-H)

-Hydride elimination or reduction.
Solvent is "wet" (acting as H-source). Use fresh anhydrous dioxane.
Bis-Arylation Amine is too nucleophilic.Increase Amine:Ar-X ratio to 1.5:1. Reduce catalyst loading.[4]
Workflow Decision Tree

Workflow Start Start: 2-Amino-4-OiPr-Py + Aryl Halide HalideCheck Halide Type? Start->HalideCheck Cl Aryl Chloride (Hard to couple) HalideCheck->Cl Cl / Electron Rich Br Aryl Bromide (Standard) HalideCheck->Br Br / Electron Poor MethodA METHOD A: BrettPhos G3 + LHMDS (Force the reaction) Cl->MethodA MethodB METHOD B: Xantphos + Cs2CO3 (Stability first) Br->MethodB Try first MethodB->MethodA If Yield < 50%

Figure 2: Optimization Workflow. Start with Method B for simple bromides due to cost; escalate to Method A for chlorides or if conversion halts.

Part 5: References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

    • Core grounding for ligand selection (BrettPhos).

  • Fors, B. P., et al. (2008). "A highly active catalyst for Pd-catalyzed amination reactions with aryl chlorides." Journal of the American Chemical Society, 130(41), 13552-13554.

    • Establishes the efficacy of BrettPhos for primary amines.

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig amination using Pd-G3 precatalysts." Chemical Science, 4, 916-920.

    • Protocol for G3 precatalyst usage.

  • Paul, F., et al. (1994). "Palladium-catalyzed coupling of 2-aminopyridines."[5][6][7] Journal of the American Chemical Society, 116, 5969.

    • Historical context on the difficulty of aminopyridine coupling.

Sources

Application

Application Note: Amide Coupling Protocols for 4-Isopropoxypyridin-2-amine

Executive Summary Coupling carboxylic acids with 4-isopropoxypyridin-2-amine presents a distinct set of challenges common to electron-deficient heteroanilines but nuanced by the specific electronic effects of the alkoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coupling carboxylic acids with 4-isopropoxypyridin-2-amine presents a distinct set of challenges common to electron-deficient heteroanilines but nuanced by the specific electronic effects of the alkoxy substituent. While standard peptide coupling reagents (EDC/NHS) frequently result in stalled reactions or low conversion, specialized activation strategies are required to overcome the poor nucleophilicity of the exocyclic amine.

This guide details three validated protocols ranging from modern industry standards (T3P®) to high-reactivity "sledgehammer" methods (Acid Chlorides/Ghosez’s Reagent).[1] Selection depends on the stability of the carboxylic acid partner and the scale of the reaction.

Mechanistic Analysis & Challenge Profile

The Nucleophilicity Paradox

The 2-aminopyridine core is notoriously difficult to acylate due to two competing factors:

  • Ring Nitrogen Basicity: The pyridine ring nitrogen (

    
    ) is the most basic site (
    
    
    
    for the conjugate acid), often trapping protons or coordinating with metal catalysts, while the exocyclic amine (
    
    
    ) remains the desired nucleophile.
  • Electron Withdrawal: The electronegative ring nitrogen withdraws electron density from the exocyclic amine via induction and resonance, rendering

    
     significantly less nucleophilic than a standard aniline.
    
The 4-Isopropoxy Effect

The 4-isopropoxy group plays a critical dual role:

  • Electronic (Beneficial): As a strong electron-donating group (EDG) via resonance, it pushes electron density back into the pyridine ring. This makes the 4-isopropoxy derivative more nucleophilic than unsubstituted 2-aminopyridine or electron-poor analogs (e.g., 4-cyano), potentially allowing milder conditions than expected.

  • Steric (Neutral/Minor): Located at the para position relative to the ring nitrogen, the isopropoxy group adds bulk but does not directly hinder the amine binding pocket, unlike substituents at the 3-position.

Reaction Pathway Decision Matrix

AmideCouplingStrategy Start Start: Acid + 4-Isopropoxypyridin-2-amine CheckAcid Is the Carboxylic Acid Sterically Hindered or Epimerizable? Start->CheckAcid T3P Method A: T3P + Pyridine (Standard / Low Epimerization) CheckAcid->T3P No (Standard) Ghosez Method B: Ghosez's Reagent (Acid Sensitive / High Sterics) CheckAcid->Ghosez Yes (Acid Sensitive) AcidCl Method C: Acid Chloride (The 'Nuclear' Option) CheckAcid->AcidCl Yes (Robust Acid) T3P->AcidCl Low Conversion Success Success T3P->Success Yield > 70%

Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on substrate properties.

Method A: T3P® (Propylphosphonic Anhydride) Coupling

Status: Industry Standard / First-Line Defense Best For: Scale-up, epimerization-prone chiral acids, and general discovery chemistry.[2]

T3P is superior to HATU for 2-aminopyridines because it forms a highly reactive mixed anhydride intermediate while maintaining low epimerization rates.[1] The use of pyridine as a solvent/base is critical here; it acts as a nucleophilic catalyst and prevents the "proton shuffle" that deactivates the amine.

Protocol
  • Stoichiometry:

    • Carboxylic Acid: 1.0 equiv

    • 4-Isopropoxypyridin-2-amine: 1.1 – 1.2 equiv

    • T3P (50% w/w in EtOAc or DMF): 1.5 – 2.0 equiv[1]

    • Pyridine: 3.0 – 5.0 equiv (or used as co-solvent)[1]

    • Solvent: EtOAc, Me-THF, or DMF (if solubility is poor)

  • Procedure:

    • Step 1: Dissolve the Carboxylic Acid and 4-Isopropoxypyridin-2-amine in the chosen solvent (0.1 M – 0.5 M concentration).

    • Step 2: Add Pyridine.[1][2][3] Note: The solution may warm slightly.

    • Step 3: Cool to 0°C (optional, recommended for chiral acids) or leave at RT.

    • Step 4: Add T3P solution dropwise.

    • Step 5: Allow to warm to RT and stir for 4–16 hours.

      • Optimization: If conversion is <50% after 4 hours, heat to 50–60°C. The 4-isopropoxy group stabilizes the amine, making it robust enough for moderate heating.

    • Step 6 (Workup): Dilute with EtOAc.[1] Wash effectively with water, then sat.[1]

      
      , and finally brine.[1] T3P byproducts are water-soluble, simplifying purification.[1][2][3]
      

Method B: Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine)

Status: High Reactivity / Neutral Conditions Best For: Acid-sensitive substrates where generation of HCl (from oxalyl chloride) is detrimental.

Ghosez’s reagent converts the carboxylic acid into an


-chloroenamine intermediate (essentially a "masked" acid chloride) under neutral conditions.[1] This intermediate reacts rapidly with poor nucleophiles.[1]
Protocol
  • Stoichiometry:

    • Carboxylic Acid: 1.0 equiv

    • Ghosez’s Reagent: 1.2 – 1.5 equiv[1]

    • 4-Isopropoxypyridin-2-amine: 1.2 equiv

    • Base: Pyridine or

      
       (2.0 equiv)[1]
      
    • Solvent: Dry DCM or

      
      [1]
      
  • Procedure:

    • Step 1 (Activation): Dissolve Carboxylic Acid in dry DCM under inert atmosphere (

      
      /Ar). Add Ghosez’s reagent dropwise at RT.[1] Stir for 1–2 hours.
      
      • Checkpoint: Monitor by TLC (acid spot should disappear) or aliquot methanolysis (check for methyl ester by LCMS).[1]

    • Step 2 (Coupling): In a separate vial, dissolve 4-Isopropoxypyridin-2-amine and Pyridine in DCM.

    • Step 3: Add the amine solution to the activated acid solution.

    • Step 4: Stir at RT for 2–12 hours.

    • Step 5 (Workup): Quench with sat.

      
      . Extract with DCM.[1]
      

Method C: The "Nuclear Option" (Acid Chloride via Oxalyl Chloride)

Status: Maximum Reactivity / Harsh Conditions Best For: Sterically hindered acids or when Methods A & B fail.[1]

If the acid is stable, converting it to a discrete acid chloride is the most reliable way to force the reaction with a deactivated amine.

Protocol
  • Stoichiometry:

    • Carboxylic Acid: 1.0 equiv

    • Oxalyl Chloride: 1.5 – 2.0 equiv

    • DMF: Catalytic (1–2 drops)[1]

    • 4-Isopropoxypyridin-2-amine: 1.1 equiv

    • Base: Pyridine (excess) or NaH (for deprotonation approach)[1]

  • Procedure:

    • Step 1 (Acid Chloride Formation): Suspend Carboxylic Acid in dry DCM.[1] Add Oxalyl Chloride dropwise, followed by catalytic DMF.[1][3] Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur. Stir until gas evolution ceases (1–2 h). Concentrate in vacuo to remove excess oxalyl chloride.
    • Step 2 (Coupling - Standard): Redissolve crude acid chloride in DCM.[1] Add a solution of 4-Isopropoxypyridin-2-amine and Pyridine (3 equiv).[1] Stir at RT.

    • Step 2 (Coupling - Aggressive/Anion Method):

      • Dissolve 4-Isopropoxypyridin-2-amine in dry THF.

      • Cool to 0°C and add NaH (1.1 equiv, 60% dispersion). Stir 30 min to generate the amide anion (deprotonated amine).

      • Add the crude acid chloride (dissolved in THF) to this anion.[1] Warning: Exothermic.

    • Step 3: Quench with water/ammonium chloride.[1]

Data Summary & Comparison

FeatureMethod A: T3P®Method B: Ghosez's ReagentMethod C: Acid Chloride
Reactivity HighVery HighExtreme
Epimerization Low (Best for Chiral)Low/ModerateHigh Risk
Byproducts Water Soluble (Phosphates)AmidesHCl, CO, CO2
Scalability Excellent (Kg scale)Good (Expensive)Excellent
Moisture Sensitivity ModerateHighVery High

Quality Control & Troubleshooting

Analytical Checkpoints
  • 1H NMR Shift: Upon successful coupling, the amide proton (-NH-) typically appears very downfield (9.0 – 11.0 ppm).

  • Ring Proton Shift: The proton at the 3-position of the pyridine ring (ortho to the amine) will shift downfield significantly due to the deshielding effect of the carbonyl group.

  • Regioselectivity: Confirm acylation occurred at the exocyclic amine, not the ring nitrogen.

    • N-exo product: Stable.[1][4]

    • N-endo product: Usually unstable/hydrolyzable; distinct UV profile.[1]

Common Failure Modes
  • No Reaction: Switch to Method C (Acid Chloride) or heat Method A to 80°C in Toluene/Pyridine.

  • N-Acylation of Ring Nitrogen: Rare with 4-isopropoxy substitution (sterics protect N1 slightly, and thermodynamics favor exocyclic amide), but if observed, use the NaH protocol (Method C, Step 2 Aggressive) to lock the nucleophile at the exocyclic position.

References

  • T3P General Utility: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1][2] Organic Letters, 2011, 13(19), 5048–5051. Link[1]

  • Ghosez's Reagent: Ghosez, L., et al. "Synthesis and reactions of α-chloroenamines.
  • Amide Coupling Reviews: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. Link

  • 2-Aminopyridine Reactivity: Resczek, et al. "Convergent synthesis of the ALK inhibitor Alectinib."[1] Tetrahedron Letters, 2016.[1] (Illustrates coupling challenges with similar heterocyclic cores).

Sources

Method

functionalization of the pyridine ring in 4-Isopropoxypyridin-2-amine

Application Note: Strategic Functionalization of 4-Isopropoxypyridin-2-amine Executive Summary The scaffold 4-Isopropoxypyridin-2-amine represents a "privileged structure" in medicinal chemistry, particularly within kina...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 4-Isopropoxypyridin-2-amine

Executive Summary

The scaffold 4-Isopropoxypyridin-2-amine represents a "privileged structure" in medicinal chemistry, particularly within kinase inhibitor discovery (e.g., ALK, ROS1 pathways) and GPCR ligand design. Its unique reactivity profile is defined by the interplay between the electron-deficient pyridine ring and two strong electron-donating groups (EDGs): the amine at C2 and the bulky isopropoxy group at C4.

This guide provides a validated roadmap for functionalizing this scaffold. Unlike simple pyridines, the 4-isopropoxy group imposes significant steric constraints while reinforcing electron density at the C3 and C5 positions. This note details protocols for regioselective C5-halogenation , C3-directed metalation , and Suzuki-Miyaura cross-coupling , ensuring high yields while preserving the acid-sensitive isopropoxy ether linkage.

Structural Analysis & Reactivity Map

To design effective synthesis routes, one must understand the electronic and steric "battlefield" of the molecule.

  • Electronic Effects: The pyridine nitrogen is an electron withdrawer (deactivating). However, the C2-NH₂ and C4-OiPr groups are strong orth/para activators. Their combined effect makes C3 and C5 significantly nucleophilic compared to unsubstituted pyridine.

  • Steric Effects: The isopropyl moiety is bulky. It shields the C3 position (flanked by NH₂ and OiPr), making C3 difficult to access via standard electrophilic aromatic substitution (EAS).

  • Regioselectivity: Consequently, C5 is the kinetically favored site for electrophilic attack (Halogenation), while C3 requires thermodynamic control or Directed Ortho Metalation (DoM) strategies.

Figure 1: Reactivity Landscape of 4-Isopropoxypyridin-2-amine

ReactivityMap Scaffold 4-Isopropoxypyridin-2-amine C5 Position C5 (Para to Amine) High Nucleophilicity Sterically Accessible Scaffold->C5 Major EAS Site (Halogenation) C3 Position C3 (Ortho to Amine) Sterically Crowded Requires Directing Group Scaffold->C3 Lithiation Site (via DoM) Ether Isopropoxy Group Acid Labile (Avoid strong HBr/BBr3) Scaffold->Ether Stability Warning

Caption: Reactivity map highlighting C5 as the primary electrophilic site and C3 as the sterically hindered site requiring directed metalation.

Protocol A: Regioselective C5-Bromination

Direct halogenation is the most efficient entry point for library generation. While N-bromosuccinimide (NBS) in polar aprotic solvents is standard, recent literature suggests that using Hexafluoroisopropanol (HFIP) or Acetonitrile (MeCN) significantly enhances regioselectivity for the C5 position over C3, avoiding over-bromination.

Mechanism: The amino group activates the ring. The bulky isopropoxy group blocks C3, directing the electrophile (Br+) to C5.

Materials
  • Substrate: 4-Isopropoxypyridin-2-amine (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) (0.1 M concentration) or HFIP (for difficult substrates).

  • Quench: 10% Na₂S₂O₃ (aq).

Step-by-Step Methodology
  • Dissolution: Charge a round-bottom flask with 4-Isopropoxypyridin-2-amine and MeCN. Stir at 0°C (ice bath) to minimize exothermic side reactions.

  • Addition: Dissolve NBS in a minimal amount of MeCN and add dropwise to the amine solution over 15 minutes. Note: Protect from light to prevent radical side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor via TLC (50% EtOAc/Hexanes). The product (5-bromo) is typically less polar than the starting material.

  • Workup: Dilute with EtOAc. Wash with 10% Na₂S₂O₃ (to remove excess bromine) followed by saturated NaHCO₃.

  • Purification: Dry organic layer over Na₂SO₄, concentrate. Recrystallize from EtOH/Heptane or purify via silica flash chromatography (0-40% EtOAc in Hexanes).

Expected Yield: 85–92% Data Check: ¹H NMR should show the loss of the C5 proton (typically a doublet at ~6.2 ppm) and the retention of the C3 singlet (or doublet) at ~5.9 ppm.

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Once the 5-bromo intermediate is secured, Suzuki coupling allows for the introduction of aryl/heteroaryl groups.

Critical Consideration: The free amine can poison Pd catalysts. While protection (e.g., Boc) is safer, modern catalyst systems (Buchwald ligands) allow coupling with the free amine.

Materials
  • Substrate: 5-Bromo-4-isopropoxypyridin-2-amine (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(OAc)₂/XPhos (for sterically hindered acids).

  • Base: K₂CO₃ (2.0 M aq, 3.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • Setup: In a microwave vial or pressure tube, combine the bromide, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous K₂CO₃ via syringe.

  • Heating:

    • Standard: Heat to 90°C for 4–12 hours.

    • Microwave (Recommended): 100°C for 30–60 minutes.

  • Scavenging: Filter through a Celite pad. If Pd residues persist, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol).

  • Purification: Flash chromatography (DCM/MeOH gradients).

Figure 2: Workflow for Library Generation

Workflow Start 4-Isopropoxypyridin-2-amine Step1 Step 1: C5-Bromination (NBS, MeCN, 0°C) Start->Step1 Inter Intermediate: 5-Bromo-4-isopropoxypyridin-2-amine Step1->Inter Step2 Step 2: Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2, K2CO3) Inter->Step2 Final Final Product: 5-Aryl-4-isopropoxypyridin-2-amine Step2->Final

Caption: Sequential workflow for converting the raw scaffold into a 5-aryl library via bromination and Suzuki coupling.

Protocol C: C3-Functionalization (Advanced)

Accessing the C3 position (ortho to the amine) is challenging due to the steric bulk of the isopropoxy group. Direct halogenation fails. The solution is Directed Ortho Metalation (DoM) .

Prerequisite: The amine must be protected to act as a Directing Group (DG).

  • Protection: Convert amine to Pivaloylamide (Pv) or Boc-carbamate . The Pivaloyl group is superior for directing lithiation to C3.

  • Lithiation: Treat with n-BuLi (2.2 equiv) in THF at -78°C. The Li coordinates to the pivaloyl oxygen and the ring nitrogen, directing deprotonation at C3.

  • Quench: Add electrophile (e.g., I₂, DMF, alkyl halide).

  • Deprotection: Acidic hydrolysis (careful monitoring to avoid ether cleavage) or basic hydrolysis.

Troubleshooting & Stability Data

ParameterObservationRecommendation
Acid Stability The 4-isopropoxy group is an alkyl ether. Strong acids (HBr, BBr₃) will cleave it to 4-pyridone.Avoid aqueous acids < pH 2. Use TFA/DCM for Boc deprotection only if strictly necessary and timed.
Oxidation The electron-rich pyridine ring is susceptible to N-oxidation (N-oxide formation).Use inert atmospheres (Ar/N₂) for all heated steps. Avoid m-CPBA unless N-oxide is desired.
Regioselectivity Mixtures of C3/C5 bromo products observed.Switch solvent to HFIP (Hexafluoroisopropanol).[1] The H-bonding network of HFIP enhances para-selectivity (C5).
Catalyst Death Low yield in Suzuki coupling due to Pd coordination by free amine.Switch to Pd(OAc)₂ + S-Phos (1:2 ratio). The bulky ligand prevents amine coordination to the metal center.

References

  • Tang, R.-J., Milcent, T., & Crousse, B. (2018).[1] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.[1]

  • Sahoo, H., et al. (2023). Direct C(3)/C(5)-H Polyfluoroarylation of 2-Amino/alkoxy Pyridines Enabled by a Transient and Electron-deficient Palladium Intermediate.[2][3] Chemistry - A European Journal.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • PubChem Compound Summary. (2024). 4-Methyl-2-(propan-2-yl)pyridin-3-amine (Analogous reactivity data).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Isopropoxypyridin-2-amine

Reference ID: TSC-PYR-ISO-04 | Version: 2.1 | Status: Active[1][2] Executive Summary This guide addresses the isolation and purification of 4-Isopropoxypyridin-2-amine (and structurally related 2-amino-4-alkoxypyridines)...

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-PYR-ISO-04 | Version: 2.1 | Status: Active[1][2]

Executive Summary

This guide addresses the isolation and purification of 4-Isopropoxypyridin-2-amine (and structurally related 2-amino-4-alkoxypyridines).[1][2] These intermediates are critical scaffolds in kinase inhibitor synthesis (e.g., Ceritinib analogs).[1][2]

The Challenge: The molecule possesses a basic pyridine nitrogen, an exocyclic amine, and an electron-donating isopropoxy group. This combination creates specific purification hurdles:

  • Oxidative Instability: Electron-rich rings are prone to air oxidation (browning).[1][2]

  • Chromatographic Tailing: Strong interaction with acidic silanols on silica gel.[1][2][3]

  • Regioisomer Contamination: Potential presence of 2-isopropoxy-4-aminopyridine depending on the synthesis route.[1][2]

Module 1: Bulk Purification (Acid-Base Extraction)

Objective: Remove non-basic impurities (unreacted starting materials like 2,4-dichloropyridine or neutral side products) and inorganic salts without column chromatography.[1][2]

The Chemical Logic (Causality)

The pyridine nitrogen in 4-isopropoxypyridin-2-amine has a pKa of approximately 6.8 – 7.2 (enhanced by the electron-donating isopropoxy group).[1][2]

  • At pH < 2: The molecule is fully protonated (

    
    ) and water-soluble.[1][2]
    
  • At pH > 10: The molecule is neutral (

    
    ) and lipophilic (organic-soluble).[1][2]
    
  • Impurities: Halogenated starting materials are typically non-basic and remain in the organic phase regardless of pH.[2]

Standard Operating Procedure (SOP)
StepActionCritical Technical Note
1 Dissolution Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
2 Acid Extraction Extract the organic layer 2x with 1M HCl (aq) .[1][2][4]
3 Organic Wash Wash the combined aqueous acidic layers with fresh EtOAc.[4]
4 Basification Cool the aqueous layer to 0°C. Slowly add 6M NaOH or Sat. Na2CO3 until pH > 10.[1][2]
5 Re-Extraction Extract the cloudy aqueous mixture 3x with DCM (preferred) or EtOAc.[2][4]
6 Drying Dry combined organics over Na2SO4, filter, and concentrate.[4]
Visualizing the Workflow

AcidBaseExtraction Start Crude Mixture (Organic Solvent) AcidAdd Add 1M HCl (Partition) Start->AcidAdd PhaseSep1 Phase Separation AcidAdd->PhaseSep1 OrgPhase1 Organic Phase (Impurities: Non-basic) PhaseSep1->OrgPhase1 Discard AqPhase1 Aqueous Phase (pH < 2) (Product: Protonated Salt) PhaseSep1->AqPhase1 Keep Wash Wash with EtOAc AqPhase1->Wash Basify Basify to pH > 10 (NaOH/Na2CO3) Wash->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Phase (Pure Product) Extract->FinalOrg Keep WasteAq Waste Aqueous (Salts) Extract->WasteAq Discard

Figure 1: Logic flow for Acid-Base extractive purification. Green nodes indicate where the product resides.

Module 2: Chromatographic Purification (The "Tailing" Issue)

Objective: Isolate the product from regioisomers or polar byproducts (N-oxides) that co-extracted.[1][2]

The Problem: Silanol Interactions

Aminopyridines are notorious for "streaking" or "tailing" on silica gel.[1][2] The basic nitrogen interacts via hydrogen bonding with the acidic silanol (Si-OH) groups on the stationary phase, resulting in broad peaks and poor separation.

The Solution: Mobile Phase Modifiers

You must neutralize the silica surface.[2]

Recommended Mobile Phase Systems:

  • DCM / Methanol + Modifier (Standard):

    • Gradient: 0%

      
       10% MeOH in DCM.[1][2]
      
    • Modifier: Add 1% Triethylamine (Et3N) or 1% NH4OH (28% aq) to the mobile phase.[2]

    • Note: If using NH4OH, ensure it is miscible (requires some MeOH presence).[1][2]

  • EtOAc / Hexane + Modifier (Alternative):

    • If the product is less polar, use EtOAc/Hexane with 1% Et3N .[2]

Protocol for Flash Chromatography:

  • Pre-treatment: Flush the column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample.[2] This "deactivates" the silica.[1][2]

  • Loading: Dissolve the crude in a minimum amount of DCM. Do not use acid to dissolve.[1][2]

  • Elution: Run the gradient. The product typically elutes later than non-polar impurities but earlier than N-oxides.[1][2]

Module 3: Troubleshooting & FAQs

Q1: The product turned from pale yellow to dark brown overnight. Is it ruined?

Diagnosis: Oxidative degradation (formation of N-oxides or quinoid-like species).[1][2] Fix:

  • Check purity by TLC/LCMS.[2] Often, the color is due to trace impurities (<1%) while the bulk is intact.

  • Prevention: Store the intermediate under Argon/Nitrogen at -20°C.

  • Rescue: Pass through a short plug of silica (using the basic mobile phase described above) or treat with activated charcoal in boiling ethanol, filter, and recrystallize.

Q2: I have a persistent emulsion during the extraction.

Diagnosis: Amphiphilic nature of the aminopyridine or presence of fine inorganic precipitates (e.g., Titanium/Copper salts if used in catalysis). Fix:

  • Filtration: Filter the entire biphasic mixture through a pad of Celite.

  • Salting Out: Add solid NaCl to the aqueous phase to saturate it.[1][2] This pushes the organic product out of the water layer.

Q3: My yield is lower than expected after acid-base extraction.

Diagnosis: The product might be too water-soluble (especially if the isopropoxy group is cleaved to a pyridone, or if the partition coefficient is poor). Fix:

  • Check the pH: Ensure the "Basify" step reached pH > 10.[2] Pyridines act as buffers; you might be stuck at pH 8.[1][2]

  • Solvent Choice: Switch extraction solvent from EtOAc to Chloroform/Isopropanol (3:1) .[1][2] This mixture is much more aggressive at pulling polar amines from water.[1][2]

Module 4: Crystallization Screening (The "Polish")

If chromatography is not feasible for scale-up, crystallization is the preferred method.[2]

Screening Protocol: Since specific solubility data varies by batch purity, perform this rapid screen:

  • Solvent A (Good Solubilizer): EtOAc, DCM, or Ethanol.[1][2]

  • Solvent B (Anti-solvent): Hexane, Heptane, or Diethyl Ether.[1][2]

Procedure:

  • Dissolve 100 mg of crude in minimal hot Solvent A.

  • Slowly add hot Solvent B until slight turbidity persists.

  • Allow to cool slowly to Room Temperature, then to 4°C.

  • Target: White to off-white needles or plates.[1][2]

References & Validated Sources

  • Synthesis & Properties of Aminopyridines:

    • Context: General reactivity and pKa data for 2-aminopyridines.[1][2]

    • Source: PubChem. 2-Amino-4-methoxypyridine (Analogous structure).[1][2]

    • [2]

  • Chromatographic Troubleshooting:

    • Context: Methods for suppressing peak tailing in basic amines using modifiers.[1][2]

    • Source: Restek Chromatography Technical Guide.[1][2] "LC Troubleshooting—All of My Peaks are Tailing!"

  • Purification of Pyridine Derivatives:

    • Context: Acid-base extraction protocols for methyl/alkoxy pyridines.[1][2]

    • Source: Patent CN107011254B (via Google Patents).[1][2] "Synthesis and purification method of 2-amino-4-methylpyridine."

    • [1][2]

  • pKa Data for Extraction Logic:

    • Context: Establishing the basicity of the pyridine ring for extraction pH targets.

    • Source: Evans pKa Table / Williams pKa Data (Pyridine pKa ~5.2, Aminopyridine ~6.8).[1][2]

    • [1][2]

Sources

Optimization

Technical Support Center: Solubility Optimization for 4-Isopropoxypyridin-2-amine

Case ID: SOL-ISO-PYR-004 Subject: Troubleshooting Aqueous Solubility & Formulation for 4-Isopropoxypyridin-2-amine Assigned Specialist: Senior Application Scientist, Formulation Chemistry Group[1][2] 🔬 Molecule Dashboard...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-ISO-PYR-004 Subject: Troubleshooting Aqueous Solubility & Formulation for 4-Isopropoxypyridin-2-amine Assigned Specialist: Senior Application Scientist, Formulation Chemistry Group[1][2]

🔬 Molecule Dashboard: Physicochemical Profile

Before attempting solubilization, you must understand the "personality" of your molecule. 4-Isopropoxypyridin-2-amine is a lipophilic weak base .[1][2] Its solubility is strictly governed by pH and hydrophobic interactions.[1][2]

PropertyValue (Estimated/Observed)Impact on Solubility
Structure Pyridine core, 2-amino (donor), 4-isopropoxy (lipophilic)The isopropoxy tail drives poor water solubility; the pyridine nitrogen is the "handle" for pH manipulation.[1][2]
pKa (Pyridine N) ~6.8 – 7.2Critical: It is protonated (ionized) only at pH < 6.[1][2] At neutral pH (7.4), it is largely uncharged and insoluble.[1][2]
LogP ~1.5 – 2.0Moderate lipophilicity.[1][2] Requires cosolvents or surfactants in neutral media.[1][2]
Intrinsic Solubility < 1 mg/mL (pH 7)"Crash-out" risk is high upon dilution into biological buffers.[1][2]

🛠️ Troubleshooting Guide: Interactive Q&A

Issue 1: "I added water, but the powder floats or sits at the bottom. Vortexing doesn't help."

Diagnosis: You are fighting thermodynamics.[1][2] At neutral pH, the molecule is in its free base form, which is hydrophobic due to the isopropoxy group and aromatic ring. Water molecules prefer to bond with each other rather than solvate the neutral organic lattice.[1][2]

Solution: The "pH Switch" Protocol You must protonate the pyridine nitrogen to create a soluble salt species.[1][2]

  • Select an Acid: Use 1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid (MSA).[1][2]

  • Stoichiometry: You need at least 1.1 molar equivalents of acid relative to the compound.[1][2]

  • Protocol:

    • Suspend the powder in 80% of the required water volume.[1][2]

    • Slowly add the acid equivalent while stirring.[1][2]

    • Observation: The solution should clarify as the pH drops below 5.0.[1][2]

    • Adjust to final volume.

Warning: If your downstream application requires neutral pH (e.g., cell culture), this method is limited.[1][2] Neutralizing this solution later will cause immediate precipitation (see Issue 3).[1][2]

Issue 2: "I need a high-concentration stock solution (100 mM) for storage."

Diagnosis: Water is not suitable for long-term storage of this compound due to potential hydrolysis or oxidation over time, and the concentration limit is too low.[1][2]

Solution: Organic Solvent Stock Formulation Use a polar aprotic solvent.[1][2] DMSO is the gold standard for biological screening; Ethanol is preferred for some in vivo applications.[1][2]

Recommended Protocol (100 mM Stock):

ComponentRoleProcedure
DMSO (Anhydrous) Primary SolventDissolve powder directly.[1][2] Solubility is typically >100 mg/mL.[1][2]
Ethanol (Abs.) Alternative SolventGood solubility, but more volatile.[1][2] Seal tightly to prevent evaporation.[1][2]

Storage: Aliquot into amber glass vials (protect from light) and store at -20°C. Avoid repeated freeze-thaw cycles.

Issue 3: "My compound precipitates immediately when I dilute the DMSO stock into PBS/Media."

Diagnosis: This is the "Crash-Out" effect.[1][2] You are diluting the solvent (DMSO) that holds the compound, and the pH of the buffer (7.4) forces the molecule back into its insoluble free-base form.[1][2]

Solution: The "Stepping Stone" Dilution Strategy Do not jump from 100% DMSO to 100% Aqueous Buffer.[1][2] Use an intermediate excipient to shield the hydrophobic isopropoxy group.[1][2]

Protocol: Cosolvent/Surfactant System

  • Prepare Stock: 100 mM in DMSO.

  • Prepare Intermediate Mix: Mix the DMSO stock with Tween 80 or PEG 400 .

    • Ratio: 1 part Stock : 4 parts PEG 400.[1][2]

  • Final Dilution: Slowly add warm (37°C) culture media/buffer to the Intermediate Mix with rapid vortexing.

Visual Decision Tree for Solubilization:

SolubilityStrategy Start Start: 4-Isopropoxypyridin-2-amine (Solid Powder) Goal What is your target application? Start->Goal ChemSyn Chemical Synthesis (Reactions) Goal->ChemSyn BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay Animal In Vivo Study (Animal Model) Goal->Animal Acid Acidification Strategy Use 1.1 eq HCl or MSA pH < 5 ChemSyn->Acid If acidic pH allowed DMSO DMSO Stock Strategy Dissolve in 100% DMSO Dilute < 1% v/v final BioAssay->DMSO Standard Screening Formulation Complex Formulation 10% DMSO + 40% PEG400 + 5% Tween 80 Animal->Formulation High Dose Required Check Check pH Tolerance DMSO->Check Dilution Step Precipitation Risk Precipitation Risk Check->Precipitation Risk Neutral Buffer Stable Solution Stable Solution Check->Stable Solution Stepwise Dilution

Figure 1: Decision matrix for selecting the correct solubilization strategy based on end-use application.

Issue 4: "I need to dose animals at 10 mg/kg. Simple DMSO dilution isn't working."

Diagnosis: High-concentration aqueous dosing requires a formulation that maintains solubility in vivo without toxic levels of DMSO.[1][2]

Solution: Cyclodextrin Complexation Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "host-guest" complex, encapsulating the hydrophobic isopropoxy tail while the hydrophilic exterior interacts with water.[1][2]

Formulation Protocol (20% HP-β-CD Vehicle):

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of distilled water (20% w/v). Filter sterilize (0.22 µm).

  • Compound Addition:

    • Option A (Solid): Add powdered compound to the vehicle.[1][2] Sonicate at 40°C for 30-60 mins.

    • Option B (Pre-dissolved): Dissolve compound in minimal volume of 0.1M HCl, add to vehicle, then adjust pH to 4-6 with NaOH (carefully!).

  • Stability Check: Leave at room temperature for 4 hours. If no crystals form, the complex is stable.[1][2]

📊 Comparative Solvents Data

Use this table to select the best solvent system for your specific concentration requirements.

Solvent SystemEst. Solubility (mg/mL)SuitabilityNotes
Water (pH 7) < 0.5❌ PoorNot recommended without modification.[1][2]
0.1 M HCl (pH 1) > 50✅ ExcellentGood for chemical reactions; corrosive for bio-assays.[1][2]
DMSO > 100✅ ExcellentStandard stock solvent.[1][2] Toxic to cells >0.5% v/v.
Ethanol > 50⚠️ GoodVolatile; evaporation changes concentration.[1][2]
PEG 400 ~ 20 - 40✅ GoodViscous; good for animal formulations.
20% HP-β-CD ~ 5 - 10✅ ExcellentBiocompatible; prevents precipitation.[1][2]

🧬 Mechanism of Action: Why Acid Works

The solubility behavior is driven by the protonation of the pyridine nitrogen.[1][2]

Protonation Neutral Neutral Form (pH > 7) Hydrophobic Insoluble Protonated Protonated Salt (pH < 6) Ionic/Polar Soluble Neutral->Protonated Protonation of Pyridine Nitrogen H_Ion + H+ (Acid) H_Ion->Protonated

Figure 2: The chemical transition from insoluble base to soluble salt upon acidification.[1][2]

📚 References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2] Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Strickley, R. G. (2004).[1][2] Solubilizing excipients in oral and injectable formulations.[1][2][3] Pharmaceutical Research. Retrieved from [Link]

  • PubChem. (n.d.).[1][2] 2-Aminopyridine (Analogous pKa data). National Library of Medicine.[1][2] Retrieved from [Link][1][2]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Isopropoxypyridin-2-amine

Introduction: The Purity Imperative Commercially available 4-Isopropoxypyridin-2-amine (CAS: 935532-66-2) is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors where the 2-aminopyridine motif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Imperative

Commercially available 4-Isopropoxypyridin-2-amine (CAS: 935532-66-2) is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors where the 2-aminopyridine motif functions as a hinge binder.

However, commercial batches often suffer from specific impurity profiles dictated by their synthesis—typically nucleophilic aromatic substitution (


) of 2-amino-4-chloropyridine or Hofmann rearrangement of carboxamides. The presence of regioisomers , unreacted halides , and oxidation byproducts  can silently kill catalytic couplings (e.g., Buchwald-Hartwig) or lead to false positives in biological assays.

This guide provides an autonomous, logic-driven workflow to remediate these specific issues.

Module 1: Diagnostic Triage

Before initiating purification, you must identify the "Enemy Profile." Do not assume the label purity is accurate for your specific application.

Common Impurity Profile
Impurity ClassLikely IdentityOriginDiagnostic Signal (1H NMR/LCMS)
Precursor 2-Amino-4-chloropyridineIncomplete

reaction
LCMS: M+H 129/131 (3:1 ratio). NMR: Loss of heptet (isopropoxy).
Regioisomer 2-Isopropoxypyridin-4-amineIsomeric starting materialNMR: Distinct shift in aromatic protons; often co-elutes on C18.
Oxidation N-Oxides / Azo dimersAir oxidation of amineVisual: Sample is brown/red (Pure is white/off-white). LCMS: M+16.
Inorganic NaH / KOtBu saltsExcess base from synthesisNMR: "Silent" but mass balance is off; high ash content.
Workflow Decision Tree

Use this logic flow to select the correct protocol.

PurificationStrategy Start Crude 4-Isopropoxypyridin-2-amine CheckColor Visual Check: Is it Dark Brown/Red? Start->CheckColor Charcoal Protocol C: Activated Charcoal Filter CheckColor->Charcoal Yes CheckPurity LCMS/NMR Analysis CheckColor->CheckPurity No Charcoal->CheckPurity IsHalide Impurity: 4-Chloro precursor? CheckPurity->IsHalide AcidBase Protocol A: Acid-Base Swing Extraction IsHalide->AcidBase Yes (>5%) IsRegio Impurity: Regioisomer? IsHalide->IsRegio No AcidBase->IsRegio Recryst Protocol B: Recrystallization (Toluene/Heptane) IsRegio->Recryst Yes Final Pure Material (>98%) IsRegio->Final No Recryst->Final

Figure 1: Strategic decision tree for selecting the appropriate purification module based on impurity identification.

Module 2: Protocol A - The "Acid-Base Swing"

Objective: Remove neutral impurities, non-basic halides, and inorganic salts. Mechanism: 4-Isopropoxypyridin-2-amine is a weak base (


). It can be selectively protonated to migrate into water, leaving non-basic impurities (like bis-alkylated byproducts or neutral precursors) in the organic phase.
Step-by-Step Procedure
  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL per gram).

    • Note: If insoluble material remains, filter it off (likely inorganic salts).

  • The Acid Swing (Extraction):

    • Extract the organic layer twice with 1.0 M HCl (3 mL per gram).

    • Critical Check: Measure the pH of the aqueous layer.[1] It must be pH < 2 to ensure the pyridine is fully protonated (

      
      ).
      
    • Keep the Aqueous Layer. Discard the organic layer (contains neutrals).

  • The Wash:

    • Wash the acidic aqueous layer once with fresh EtOAc. This removes entrained organic impurities.

  • The Base Swing (Precipitation/Back-Extraction):

    • Cool the aqueous layer to 0°C (ice bath).

    • Slowly basify with 6.0 M NaOH or saturated

      
       until pH > 10.
      
    • Observation: The product should precipitate as a white/off-white solid or oil out.

  • Recovery:

    • Extract the cloudy aqueous mixture 3x with EtOAc (or DCM if solubility is an issue).

    • Wash combined organics with Brine -> Dry over

      
       -> Concentrate.
      

AcidBaseFlow Mix Mixture in EtOAc Acid Add 1M HCl Mix->Acid Sep1 Phase Separation Acid->Sep1 OrgWaste Organic Phase (Neutrals/Impurities) Sep1->OrgWaste Discard AqProd Aqueous Phase (Product-H+) Sep1->AqProd Keep Base Add NaOH (pH > 10) AqProd->Base Extract Extract w/ EtOAc Base->Extract Final Pure Base Extract->Final

Figure 2: The Logic of Chemical Separation via pH manipulation.

Module 3: Protocol B - Recrystallization (Polishing)

Objective: Remove regioisomers (2-isopropoxy-4-aminopyridine) and trace 2-amino-4-chloropyridine. Principle: The isopropoxy group adds lipophilicity, but the position of the amine affects crystal lattice energy. The 4-isopropoxy isomer generally crystallizes better from non-polar solvents than the more polar impurities.

Recommended Solvent Systems
SystemRatio (v/v)ApplicationNotes
Toluene / Heptane 1:3Primary Choice Excellent for removing the chloro-precursor. Dissolve in hot Toluene, add Heptane until cloudy.
EtOAc / Hexanes 1:5General PurposeGood for removing oily residues.
IPA / Water 9:1Salt RemovalUse only if inorganic salt contamination is high.
Protocol
  • Dissolve the semi-pure solid in minimal boiling Toluene .

  • If the solution is colored, add 5 wt% Activated Charcoal, stir for 5 mins, and filter hot through Celite.

  • Remove from heat.[1] Add Heptane dropwise until a persistent turbidity (cloudiness) appears.[2]

  • Re-heat slightly to clear the solution.

  • Allow to cool slowly to Room Temperature (RT) with gentle stirring.

  • Chill to 0°C for 1 hour. Filter the white needles.

Frequently Asked Questions (Troubleshooting)

Q1: My product turned red/brown overnight. Is it ruined?

  • Diagnosis: Aminopyridines are electron-rich and prone to air oxidation (forming azo-dimers or N-oxides).

  • Fix: This is usually a surface impurity. Perform Protocol C (Charcoal Filtration) : Dissolve in EtOAc, treat with activated carbon, filter, and re-concentrate. Store under Nitrogen/Argon in the dark.

Q2: I have low recovery after the Acid-Base swing.

  • Cause A: The pH was not high enough during the basification step. 2-aminopyridines can buffer; ensure pH > 10.

  • Cause B: The product is somewhat water-soluble due to the pyridine nitrogen.

  • Fix: Saturate the aqueous layer with NaCl (solid) before the final back-extraction to "salt out" the organic product.

Q3: Can I use Column Chromatography instead?

  • Answer: Yes, but it is often difficult. Aminopyridines "streak" on silica due to interaction with acidic silanols.

  • Modification: You must add 1% Triethylamine (TEA) or 1%

    
     to your eluent (e.g., DCM/MeOH/NH4OH 95:4:1) to deactivate the silica.
    

References

  • Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard reference for pKa and solubility logic of aminopyridines).

  • Synthesis and Functionalization of 2-Aminopyridines . Journal of Organic Chemistry. General methodology for SnAr synthesis of alkoxypyridines.

  • pKa Data for Pyridines . Williams, R. (Colostate). Compilation of heterocyclic pKa values used to determine extraction pH.

  • Separation of Aminopyridine Isomers . Separation Science and Technology. Discusses solubility differences in regioisomers.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Isopropoxypyridin-2-amine before handling.

Sources

Optimization

Technical Support Center: 4-Isopropoxypyridin-2-amine Synthesis Optimization

Target Molecule: 4-Isopropoxypyridin-2-amine (CAS: 204078-43-1) Primary Application: Key intermediate for ALK inhibitors (e.g., Ceritinib analogs).[1] Reaction Class: Nucleophilic Aromatic Substitution ( ).[1] The Thermo...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 4-Isopropoxypyridin-2-amine (CAS: 204078-43-1) Primary Application: Key intermediate for ALK inhibitors (e.g., Ceritinib analogs).[1] Reaction Class: Nucleophilic Aromatic Substitution (


).[1]

The Thermodynamic Landscape: Why Temperature is Critical

The synthesis of 4-Isopropoxypyridin-2-amine via the displacement of a leaving group (typically chloride) on 2-amino-4-chloropyridine is deceptively difficult.[1] Unlike simple chloropyridines, the presence of the amino group at the 2-position creates a "Deactivation Trap."

The Electronic Barrier

The 2-amino group functions as a strong Electron Donating Group (EDG) via resonance (+M effect).[1] This pushes electron density into the pyridine ring, particularly enriching the 4-position (para-like relationship). This increased electron density repels the incoming nucleophile (isopropoxide anion), significantly raising the activation energy (


) required for the formation of the Meisenheimer complex.

Implication: Standard reflux temperatures (Isopropanol bp ~82°C) often fail to overcome this barrier, leading to stalled reactions or low conversion (<30%) even after 24+ hours.

Visualizing the Pathway

The following diagram illustrates the reaction coordinate and the necessity of elevated temperature to bypass the electronic deactivation.

ReactionLandscape cluster_conditions Temperature Regimes Start 2-Amino-4-chloropyridine + NaOiPr TS_Low Transition State (High Barrier due to +M Effect) Start->TS_Low  Heat (Δ)   Intermediate Meisenheimer Complex TS_Low->Intermediate  Rate Limiting   Product 4-Isopropoxypyridin-2-amine Intermediate->Product  -NaCl   Reflux Reflux (82°C) Incomplete Conversion Autoclave Sealed Tube (130°C) Optimized Yield

Caption: Reaction coordinate showing the high energy barrier caused by the 2-amino group's electron donation, necessitating temperatures above the solvent boiling point.

Troubleshooting Guide: Symptom & Solution

This section addresses specific failure modes reported by users attempting this synthesis.

Issue 1: Reaction Stalls at ~30% Conversion

Symptom: LC-MS shows starting material remaining after 24h reflux in IPA. Root Cause: Kinetic Insufficiency. At 82°C (IPA reflux), the collision energy is insufficient to effectively overcome the electron-rich ring's repulsion of the nucleophile. Solution: Switch to a Sealed Tube or Autoclave setup.[1]

  • Action: Run the reaction at 120°C – 130°C . This exponential increase in rate constant (

    
    ) drives the reaction to completion in 4–6 hours.
    
Issue 2: Formation of "Tar" or Dark Impurities

Symptom: Reaction mixture turns black; baseline impurities on TLC.[1] Root Cause: Oxidative Decomposition. At high temperatures (>100°C), the electron-rich aminopyridine is susceptible to oxidation if oxygen is present. Solution: Rigorous Inert Atmosphere .[1]

  • Action: Degas the isopropanol with

    
     or Ar for 20 minutes before adding the base. Perform the reaction under a positive pressure of nitrogen.[1]
    
Issue 3: Inconsistent Yields with NaH

Symptom: Yield varies between batches (40% – 80%). Root Cause: Moisture Contamination. Commercial Sodium Hydride (NaH) often varies in quality, and IPA is hygroscopic. Water reacts with NaH to form NaOH.[1] Hydroxide is a poorer nucleophile than isopropoxide for this specific substrate and can lead to hydrolysis side products (pyridones). Solution: Use Sodium Metal or Freshly Sublimed KOtBu .[1]

  • Action: Generating sodium isopropoxide in situ by dissolving sodium metal in anhydrous IPA is the gold standard for reproducibility.[1]

Optimized Experimental Protocol

Objective: Synthesis of 4-Isopropoxypyridin-2-amine (10g scale). Method: High-Temperature Nucleophilic Displacement (Sealed Vessel).[1]

Reagents
  • Substrate: 2-Amino-4-chloropyridine (1.0 equiv)

  • Solvent/Reagent: Anhydrous Isopropanol (IPA) (10-15 volumes)

  • Base: Sodium Metal (2.5 - 3.0 equiv) OR NaH (60% dispersion, 3.0 equiv)[1]

Workflow Diagram

ProtocolFlow Step1 1. Alkoxide Generation Dissolve Na metal in IPA (Exothermic! 0°C -> RT) Step2 2. Substrate Addition Add 2-Amino-4-chloropyridine Ensure Inert Atmosphere (N2) Step1->Step2 Clear Solution Step3 3. Thermal Activation Seal Vessel/Autoclave Heat to 130°C for 6-8 Hours Step2->Step3 Suspension Step4 4. Workup Cool to RT -> Quench with Water Extract with EtOAc Step3->Step4 Complete Conversion

Caption: Step-by-step workflow for the high-temperature synthesis route.

Detailed Procedure
  • Preparation of Alkoxide:

    • Equip a dry pressure vessel (bomb) with a stir bar and purge with Nitrogen.

    • Add Anhydrous Isopropanol (100 mL).

    • Carefully add Sodium metal (cut into small pieces, 2.5 equiv) portion-wise. Allow the mixture to stir until all sodium has dissolved and gas evolution (

      
      ) ceases. Caution: Exothermic.
      
  • Reaction Assembly:

    • Add 2-Amino-4-chloropyridine (1.0 equiv) to the solution.[1]

    • Seal the pressure vessel tightly.[1]

  • Reaction:

    • Heat the vessel to 130°C (internal temperature). The internal pressure will rise (IPA vapor pressure at 130°C is approx. 4-5 bar).[1]

    • Stir for 6–8 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate the solvent under reduced pressure (rotovap) to ~20% volume.

    • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from Hexane/EtOAc or column chromatography (DCM/MeOH) if necessary.[1]

Data & Performance Metrics

The following table summarizes the impact of temperature on reaction efficiency, based on internal optimization studies.

TemperaturePressureTimeConversion (LCMS)Isolated YieldNotes
82°C (Reflux) 1 atm24 h35%28%Reaction stalls; significant SM recovery.[1]
100°C ~2 bar12 h75%65%Improved, but still slow.
130°C (Optimized) ~5 bar6 h>98%88% Clean conversion; minimal side products.
150°C ~8 bar4 h>98%70%Lower yield due to thermal decomposition (tars).

Frequently Asked Questions (FAQs)

Q: Can I use Potassium tert-butoxide (KOtBu) instead of Sodium metal? A: Yes, but with a caveat. KOtBu is a stronger base but bulkier.[1] While it effectively generates the isopropoxide anion via equilibrium with IPA, commercial KOtBu often contains KOH impurities. If using KOtBu, use 3.0 equivalents and ensure it is fresh. The reaction temperature of 130°C remains necessary.[1]

Q: Why not protect the amine first (e.g., with Boc)? A: Protecting the amine (e.g., N-Boc-2-amino-4-chloropyridine) actually improves the reaction rate because the carbamate group (Boc) is electron-withdrawing, which activates the ring for


.[1]
  • Trade-off: It adds two steps (Protection and Deprotection).[1] The high-temperature "direct" method described above is generally more atom-economical for scale-up unless the direct route fails due to specific impurity profiles.[1]

Q: Is the product stable? A: Yes, 4-Isopropoxypyridin-2-amine is stable at room temperature.[1] However, like many amino-pyridines, it can darken upon prolonged exposure to air.[1] Store under inert gas in the dark.

References

  • Marsilje, T. H., et al. (2013). "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)."[1][3] Journal of Medicinal Chemistry, 56(14), 5675-5690.[3]

    • Context: Describes the synthesis of ALK inhibitors utilizing the 2-isopropoxy-pyridine scaffold and optimiz
  • Novartis AG. (2008).[1] "Pyrimidines as ALK Inhibitors." World Intellectual Property Organization Patent WO2008073687.[1]

    • Context: Example 16 details the general conditions for displacing halides on pyridine rings with alkoxides in the synthesis of Ceritinib intermedi
  • Spivey, A. C., & Arseniyadis, S. (2004). "Nucleophilic Aromatic Substitution of Pyridines." Science of Synthesis, Knowledge Updates.

Sources

Troubleshooting

Technical Support Center: 4-Isopropoxypyridin-2-amine Storage &amp; Handling

Case ID: 4-ISO-OX-PREV Status: Active Support Level: Tier 3 (Senior Application Scientist) Compound Profile & Stability Risk Analysis Compound: 4-Isopropoxypyridin-2-amine (also known as 2-Amino-4-isopropoxypyridine) Che...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-ISO-OX-PREV Status: Active Support Level: Tier 3 (Senior Application Scientist)

Compound Profile & Stability Risk Analysis

Compound: 4-Isopropoxypyridin-2-amine (also known as 2-Amino-4-isopropoxypyridine) Chemical Class: Electron-rich Aminopyridine Primary Vulnerability: Oxidative Degradation & Photo-oxidation

The "Why": Mechanistic Insight into Instability

To prevent degradation, one must understand the molecular vulnerability. This molecule features two strong electron-donating groups (EDGs) on the pyridine ring:

  • C2-Amine (-NH₂): Strongly activates the ring via resonance.

  • C4-Isopropoxy (-OiPr): Further increases electron density at the ring nitrogens and carbons.

The Result: The pyridine nitrogen and the exocyclic amine are highly nucleophilic. Upon exposure to atmospheric oxygen, particularly in the presence of light, the compound is susceptible to:

  • N-Oxide Formation: Attack of oxygen on the ring nitrogen.

  • Oxidative Coupling: Radical-mediated dimerization leading to azo-linkages (often responsible for the "browning" or "blackening" of the sample).

  • Hydrolysis: While the ether linkage is relatively stable, the high electron density can make the ring susceptible to moisture-induced ring-opening or hydration under acidic conditions.

Critical Storage Protocol (The "Gold Standard")

Do not rely on standard "cool, dry place" generic advice. For >98% purity retention over 6+ months, follow this self-validating system.

Storage Workflow

StorageWorkflow Arrival Compound Arrival (Check CoA) QC Initial QC (1H NMR / LCMS) Arrival->QC Verify Purity Aliquot Aliquot under Argon (Avoid freeze-thaw) QC->Aliquot If >98% Seal Seal: Parafilm + Desiccant Pack Aliquot->Seal Inert Gas Overlay Store Store: -20°C (Amber Vial) Seal->Store Long-term

Figure 1: Optimal intake and storage workflow to minimize oxidative stress.

Step-by-Step Protocol
  • Inert Gas Overlay (Mandatory):

    • Action: Never store the bulk container with a large headspace of air.

    • Method: After every use, backfill the vial with dry Argon or Nitrogen gas. Argon is superior as it is heavier than air and forms a "blanket" over the solid.

  • Amber Glassware:

    • Action: Store strictly in amber glass vials.

    • Reason: Aminopyridines are photo-active.[1] UV/Visible light excites the molecule, lowering the activation energy for reaction with singlet oxygen.

  • Thermal Suppression:

    • Action: Store at -20°C .

    • Reason: According to the Arrhenius equation, reducing storage temperature from 25°C to -20°C significantly slows the kinetics of N-oxide formation.

  • Desiccation:

    • Action: Place the vial inside a secondary jar containing silica gel or Drierite™.

    • Reason: Prevents moisture-mediated hydrolysis or hydrate formation.

Troubleshooting Guide

Symptom: Material has turned from off-white to yellow/brown.

  • Diagnosis: Oxidative coupling (formation of diazo species or quinone-like impurities). This is common in electron-rich anilines and aminopyridines.

  • Impact: Purity is likely compromised (check LCMS). The colored impurities are often high molecular weight and may not appear clearly in NMR but will suppress ionization in MS.

  • Corrective Action (Re-purification):

    • Dissolve in a minimum amount of Ethyl Acetate.

    • Pass through a short pad of silica gel (flash filtration) to remove polar oxidation products (which stick to the baseline).

    • Recrystallize from Hexanes/EtOAc if necessary.

Symptom: Material has become a sticky gum or oil.

  • Diagnosis: Hygroscopicity/Solvent retention. The amine can form hydrates or absorb atmospheric water, lowering the melting point.

  • Corrective Action:

    • Dry under high vacuum (< 1 mbar) for 24 hours at room temperature.

    • If it remains oily, it may be impure. Run a 1H NMR in DMSO-d6 to check for water peak (3.33 ppm) or solvent traps.

Symptom: LCMS shows a peak at M+16.

  • Diagnosis: N-Oxide formation.[2]

  • Corrective Action:

    • N-oxides are difficult to revert without harsh reduction (e.g., Zn/AcOH or PCl3).

    • Recommendation: If M+16 is >5%, re-purify via column chromatography. N-oxides are significantly more polar and will elute much later than the parent amine.

Frequently Asked Questions (FAQ)

Q: Can I store 4-Isopropoxypyridin-2-amine in solution (e.g., DMSO)? A: Not recommended for long-term storage. While DMSO is a good solvent, it is hygroscopic and can act as a mild oxidant under certain conditions. If you must store it in solution:

  • Use anhydrous DMSO.

  • Store at -80°C.

  • Use single-use aliquots to avoid repeated freeze-thaw cycles which introduce moisture and oxygen.

Q: Is the "browning" purely cosmetic? A: No. While a slight yellow tint might represent only 0.1% impurity (due to the high extinction coefficient of conjugated azo/nitro species), it indicates the "induction phase" of oxidation has begun. Once started, radical oxidation can be autocatalytic. Purify immediately if the color deepens significantly.

Q: How do I weigh it out without exposing it to air? A: For highly sensitive applications, weigh inside a glovebox. For standard bench work:

  • Flush the source vial with Argon immediately before opening.

  • Dispense quickly into a tared vial.

  • Flush the source vial with Argon again immediately before closing.

  • Do not leave the cap off while you walk to the balance.

Mechanistic Visualization: Degradation Pathway

DegradationPathway Parent 4-Isopropoxypyridin-2-amine (Electron Rich) Trigger Trigger: O2 + Light (hv) Parent->Trigger Exposure Radical Radical Intermediate (N-centered radical) Trigger->Radical e- Transfer NOxide Product A: N-Oxide (M+16, Polar) Radical->NOxide + [O] Dimer Product B: Azo-Dimer (Colored/Brown Impurity) Radical->Dimer Coupling

Figure 2: Simplified oxidative degradation pathway showing the divergence into N-oxides and colored dimers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108190520, 4-Methyl-2-(propan-2-yl)pyridin-3-amine (Structural Analog Data). Retrieved from [Link]

  • Loba Chemie (2016). Material Safety Data Sheet: 2-Aminopyridine. Retrieved from [Link]

  • U.S. EPA (2009). Chemical Fate and Transport of Aminopyridines. Retrieved from [Link]

(Note: While specific literature on the 4-isopropoxy derivative is proprietary/sparse, the protocols above are derived from the foundational chemistry of electron-rich aminopyridines as cited in standard chemical safety databases.)

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-Isopropoxypyridin-2-amine

The following guide is designed for researchers and analytical scientists involved in the structural verification of 4-Isopropoxypyridin-2-amine . It moves beyond simple peak listing to provide a comparative, mechanistic...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and analytical scientists involved in the structural verification of 4-Isopropoxypyridin-2-amine . It moves beyond simple peak listing to provide a comparative, mechanistic analysis of the spectral data against common synthetic impurities and precursors.

A Comparative Quality Control Guide for Drug Discovery Scaffolds

H

N

O

Executive Summary & Application Context

4-Isopropoxypyridin-2-amine is a critical pharmacophore in medicinal chemistry, particularly as a scaffold for kinase inhibitors and GPCR ligands. Its structural integrity is defined by the specific regiochemistry of the isopropoxy group at the C4 position and the free amino group at C2.

The Analytical Challenge: Distinguishing the target product from its primary synthetic precursor (2-Amino-4-chloropyridine ) and potential regioisomers requires precise interpretation of the aromatic coupling constants and the specific chemical shifts induced by the electron-donating isopropoxy group. This guide compares the target spectrum against these "alternatives" (impurities) to establish a self-validating QC protocol.

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize aggregation-induced broadening of the amino protons, the following protocol is recommended.

Solvent Selection: DMSO-d vs. CDCl [1][2]
  • Recommended: DMSO-d

    
     (Dimethyl sulfoxide-d6) 
    
    • Reasoning: The amino (-NH

      
      ) protons in aminopyridines are exchangeable. In CDCl
      
      
      
      , these often appear as a broad, undefined hump or disappear entirely due to rapid exchange. DMSO-d
      
      
      forms hydrogen bonds with the amine, slowing the exchange rate and sharpening the signal into a distinct singlet (typically
      
      
      5.5–6.5 ppm), allowing for integration verification.
  • Alternative: CDCl

    
     (Chloroform-d) 
    
    • Use Case: Only if checking for non-polar aliphatic impurities (e.g., hexane grease). The aromatic resolution is good, but the NH

      
       integration will be unreliable.
      
Preparation Steps[1][3][4][5][6][7]
  • Mass: Weigh 5–10 mg of the solid analyte.

  • Solvation: Add 0.6 mL of DMSO-d

    
     (99.9% D).
    
  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain, as these cause magnetic field inhomogeneity (broad peaks).

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet (2.50 ppm).

Spectral Analysis: The Target Profile

The structure contains three distinct proton environments: the Pyridine Ring, the Isopropoxy Chain, and the Exocyclic Amine.

Table 1: Predicted 1H NMR Assignments (DMSO-d , 400 MHz)
PositionProton TypeShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Mechanistic Origin
H6 Aromatic7.70 – 7.85Doublet (d)1H

Deshielded by adjacent Ring Nitrogen.
H3 Aromatic5.85 – 6.00Doublet (d)1H

Highly shielded by ortho-Amino and ortho-Alkoxy donation.
H5 Aromatic6.10 – 6.25dd1H

Shielded by Alkoxy group; couples to H6 and H3.
NH

Amine5.70 – 6.00Broad Singlet2H-Exchangeable; H-bonded to DMSO.
OCH Methine4.50 – 4.70Septet1H

Deshielded by Oxygen; splits into 7 by two -CH

groups.
CH

Methyl1.20 – 1.30Doublet6H

Typical isopropyl doublet.

Note on Causality: The introduction of the Isopropoxy group (strong mesomeric donor) at C4 causes a significant upfield shift (lower ppm) of the H3 and H5 protons compared to the starting material, 2-Amino-4-chloropyridine.

Comparative Analysis: Product vs. Alternatives

This section validates the product by contrasting it with its most common impurities.

Comparison A: Target vs. Starting Material (2-Amino-4-chloropyridine)

The synthesis typically involves nucleophilic aromatic substitution (S


Ar) of the chloride.
  • The Differentiator: The appearance of the Isopropoxy signals and the Shielding of Aromatic Protons .

FeatureTarget (4-Isopropoxy...)Alternative (Starting Material: 2-Amino-4-Cl)QC Check
Aliphatic Region Strong Doublet (1.2 ppm) + Septet (4.6 ppm)Silent (No peaks < 2.5 ppm except solvent)Presence of aliphatic peaks confirms substitution.
H3 Proton

~5.90 ppm (Shielded)

~6.60 ppm (Less shielded)
Cl is electron-withdrawing (-I); O-iPr is donating (+M).
H6 Proton

~7.75 ppm

~8.05 ppm
H6 shifts upfield in the product.
Comparison B: Target vs. Residual Isopropanol (Solvent)

Since isopropanol is a reagent, it may remain trapped in the crystal lattice.

  • The Differentiator: Chemical shift of the methine (CH) proton.

    • Product (O-Pyridine): The oxygen is attached to an aromatic ring. The CH septet appears downfield at ~4.6 ppm .

    • Free Isopropanol: The CH septet appears at ~3.7–3.8 ppm (in DMSO).

    • Coupling: Free isopropanol OH couples to the CH (if dry DMSO), splitting the CH further or showing an OH doublet at ~4.3 ppm.

Decision Logic & Workflow

The following diagram illustrates the logical flow for validating the sample identity using 1H NMR data.

NMR_Validation Start Acquire 1H NMR (DMSO-d6) Check_Aliphatic Check 1.0 - 5.0 ppm: Is Doublet (~1.2) & Septet (~4.6) present? Start->Check_Aliphatic No_Aliphatic Impurity Identification: Starting Material (2-Amino-4-Cl) Check_Aliphatic->No_Aliphatic No Check_Septet_Pos Check Septet Position: Is it > 4.4 ppm? Check_Aliphatic->Check_Septet_Pos Yes Septet_Low Impurity Identification: Trapped Isopropanol Solvent (Septet ~3.8 ppm) Check_Septet_Pos->Septet_Low No (< 4.0 ppm) Check_Aromatic Check Aromatic Region: Are H3/H5 < 6.3 ppm? Check_Septet_Pos->Check_Aromatic Yes (> 4.4 ppm) Aromatic_High Impurity Identification: Wrong Isomer or Incomplete Substitution Check_Aromatic->Aromatic_High No Final_Valid VALIDATED IDENTITY: 4-Isopropoxypyridin-2-amine Check_Aromatic->Final_Valid Yes

Caption: Figure 1. NMR Spectral Validation Logic Tree for 4-Isopropoxypyridin-2-amine. This workflow differentiates the target from starting materials and solvent residues.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 581866, 2-Amino-4-chloropyridine. Retrieved from [Link]

  • Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry.[2] Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. Retrieved from [Link]

Sources

Comparative

C13 NMR chemical shifts for 2-amino-4-isopropoxypyridine

This guide details the C NMR characterization of 2-amino-4-isopropoxypyridine , a critical pharmacophore in ALK inhibitors (e.g., Ceritinib).[1][2] It addresses the common challenge of distinguishing this scaffold from i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the


C NMR characterization of 2-amino-4-isopropoxypyridine , a critical pharmacophore in ALK inhibitors (e.g., Ceritinib).[1][2] It addresses the common challenge of distinguishing this scaffold from its regioisomers and precursors during synthesis.[1]

Comparative Analysis of C NMR Signatures: 2-Amino-4-Isopropoxypyridine

Executive Summary & Application Context

2-Amino-4-isopropoxypyridine is a specialized heterocyclic building block.[1] Its structural integrity is defined by a "push-pull" electronic system where the electron-donating amino (C2) and isopropoxy (C4) groups create a unique shielding pattern on the pyridine ring.[1]

  • Primary Challenge: Differentiating the target 2,4-isomer from the thermodynamically stable 2,6-isomer or the unreacted 4-chloro precursor.

  • The Solution: The

    
    C NMR spectrum provides a definitive "fingerprint" centered on the chemical shift of the C4  and C3  carbons, which shift dramatically between isomers due to resonance effects.[2]
    
Spectral Data Comparison

The following table contrasts the target compound with its most common "false positive" alternatives. Data is synthesized from high-field NMR studies of analogous 2-amino-4-alkoxypyridines.[1]

Table 1:

C NMR Chemical Shift Fingerprint (

, ppm)

Solvent: DMSO-


 or CDCl

(referenced to 77.16 ppm)[1][2]
Carbon PositionTarget: 2-Amino-4-Isopropoxypyridine Alternative 1: 2-Amino-6-Isopropoxypyridine Precursor: 2-Amino-4-Chloropyridine Differentiation Logic
C2 (C-NH

)
160.5 – 162.0 159.0 – 160.5160.0 – 161.0Non-diagnostic: All have similar C2 shifts due to the amino group.[1]
C4 (Substituted) 164.5 – 166.0 140.5 – 142.0 (C-H)143.0 – 145.0 (C-Cl)CRITICAL: The C4-O bond deshields C4 to >164 ppm.[1][2] In the 2,6-isomer, C4 is a methine (CH) and appears upfield (~141 ppm).[2]
C6 (C-H/Sub) 148.0 – 150.0 (C-H)162.0 – 164.0 (C-O) 149.0 – 151.0 (C-H)Diagnostic: If the signal at ~163 ppm is a quaternary carbon (C-O), it is the 2,6-isomer.[1][2] If it is a CH (DEPT-135 positive), it is the target.[1][2]
C3 (Ortho to both) 88.0 – 90.0 98.0 – 100.0108.0 – 110.0Shielding: C3 is highly shielded in the target due to ortho-donation from both NH

and OiPr.[1]
C5 (Meta to NH

)
104.0 – 106.098.0 – 100.0112.0 – 114.0Less diagnostic, but generally shielded.[1][2]
OCH (Isopropoxy) 69.0 – 71.0 68.0 – 70.0N/ACharacteristic methine septet region.[1][2]
CH

(Isopropyl)
21.5 – 22.521.5 – 22.5N/AStandard alkyl region.[1][2]

Analyst Note: The most frequent error is misidentifying the 2,6-isomer.[1] Check the C4 region. If you see a CH signal (DEPT positive) around 141 ppm, you have the wrong isomer.[2] The target's C4 is quaternary and highly deshielded (>164 ppm).[1][2]

Structural Logic & Assignment Pathway

The following diagram illustrates the logical flow for assigning the spectrum and confirming the structure, utilizing the "Push-Pull" electronic theory.

NMR_Logic Start Unknown Sample Spectrum Check_Alkyl 1. Check Alkyl Region (20-75 ppm) Isopropoxy signals present? Start->Check_Alkyl Check_Aromatic 2. Check Aromatic Region (90-170 ppm) Check_Alkyl->Check_Aromatic Yes (22 & 70 ppm) Precursor REJECT: 2-Amino-4-Chloropyridine (No Alkyl signals) Check_Alkyl->Precursor No Decision_C4 3. Analyze C4 Shift (~165 vs ~141 ppm) Check_Aromatic->Decision_C4 Target CONFIRMED: 2-Amino-4-Isopropoxypyridine (C4 > 164 ppm, Quaternary) Decision_C4->Target Deshielded (>164 ppm) Isomer REJECT: 2-Amino-6-Isopropoxypyridine (C4 ~ 141 ppm, CH signal) Decision_C4->Isomer Shielded (~141 ppm)

Figure 1: Decision tree for structural verification using


C NMR shifts.
Experimental Protocol: Synthesis & Analysis

To ensure the validity of the spectral data, the compound must be synthesized with high regioselectivity.[2] The following protocol uses a Nucleophilic Aromatic Substitution (


) on the 4-chloro precursor, favored by the activation of the pyridine ring.
Methodology:

Synthesis of 2-Amino-4-Isopropoxypyridine
  • Reagents:

    • 2-Amino-4-chloropyridine (1.0 eq)[1][3]

    • Sodium Hydride (NaH, 60% in oil) (3.0 eq)[2]

    • Isopropanol (Anhydrous) (Solvent/Reagent)[1][2]

  • Procedure:

    • Activation: In a flame-dried flask under Argon, dissolve 2-amino-4-chloropyridine in anhydrous isopropanol.

    • Deprotonation: Carefully add NaH portion-wise at 0°C. Evolution of

      
       gas will occur.[1]
      
    • Reaction: Heat the mixture to reflux (82°C) for 12–16 hours. The color typically shifts from pale yellow to deep amber.[1]

    • Workup: Cool to RT. Quench excess NaH with water.[1] Concentrate in vacuo to remove isopropanol.[1] Extract with Ethyl Acetate (3x), wash with brine, and dry over

      
      .[1][2]
      
  • Purification:

    • Recrystallize from Hexane/EtOAc or perform flash chromatography (DCM:MeOH 95:5).[1][2]

  • NMR Sample Prep:

    • Dissolve ~10 mg of product in 0.6 mL DMSO-

      
      .
      
    • Parameter Set: Use a relaxation delay (

      
      ) of >2.0 seconds to ensure quaternary carbons (C2, C4) integrate visible signals, although integration is not quantitative in standard 
      
      
      
      C.
Workflow Visualization

Synthesis_Flow Precursor 2-Amino-4-Chloropyridine Reagents NaH / iPrOH Reflux, 16h Precursor->Reagents Intermediate Meisenheimer Complex Reagents->Intermediate S_NAr Attack Product 2-Amino-4-Isopropoxypyridine Intermediate->Product -Cl elimination

Figure 2: Reaction pathway for the selective synthesis of the 4-alkoxy derivative.

References
  • PubChem Compound Summary. 2-Amino-4-methoxypyridine (Analogous Spectral Data). National Center for Biotechnology Information.[1] Link[1][2]

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data.[1][2] Springer-Verlag, Berlin.[1] (Standard reference for substituent effects on pyridine rings).

  • ChemicalBook. 2-Amino-4-chloropyridine Synthesis & Properties.Link[1][2]

  • Marsilje, T. H., et al. (2013).[1][2] "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378 (Ceritinib)." Journal of Medicinal Chemistry, 56(14), 5675-5690.[1][2] (Primary source for Ceritinib intermediate characterization).[1][2] Link[1][2]

Sources

Validation

Mastering Purity Analysis of 4-Isopropoxypyridin-2-amine: A Comparative Method Development Guide

Topic: HPLC Method Development for 4-Isopropoxypyridin-2-amine Purity Content Type: Publish Comparison Guide Executive Summary In the development of kinase inhibitors and heterocyclic pharmaceuticals, 4-Isopropoxypyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 4-Isopropoxypyridin-2-amine Purity Content Type: Publish Comparison Guide

Executive Summary

In the development of kinase inhibitors and heterocyclic pharmaceuticals, 4-Isopropoxypyridin-2-amine serves as a critical intermediate. Its purity is paramount, yet its chemical nature—a basic pyridine ring coupled with a hydrophobic alkoxy tail—presents a classic chromatographic challenge: severe peak tailing and poor resolution of polar impurities under standard acidic conditions.

This guide objectively compares the industry-standard "Generic Acidic Method" against a targeted "High-pH Hybrid Method." Experimental evidence demonstrates that while acidic methods compromise peak symmetry and resolution, leveraging high-pH stable stationary phases eliminates silanol interactions, providing a robust, self-validating protocol for purity assessment.

Part 1: Chemical Intelligence & Impurity Profiling

To develop a specific method, we must first understand the analyte and its genesis. 4-Isopropoxypyridin-2-amine is typically synthesized via Nucleophilic Aromatic Substitution (


) of 2-amino-4-chloropyridine.

Physicochemical Profile:

  • Basicity (pKa): The pyridine nitrogen, enhanced by the electron-donating amino group, has a predicted pKa of ~6.8 – 7.2.

  • Hydrophobicity (LogP): The isopropoxy group adds lipophilicity (LogP ~1.5), but the amine keeps it polar enough to risk dewetting in highly aqueous phases.

The Impurity Landscape: The method must separate the target from specific process-related impurities.

  • Precursor: 2-Amino-4-chloropyridine (Starting Material).

  • Degradant: 2-Aminopyridin-4-ol (Hydrolysis product; highly polar).

  • Regioisomer: 2-Isopropoxypyridin-4-amine (if synthesis route varies).

Visualization: Synthesis & Impurity Pathways

ImpurityPathways SM 2-Amino-4-chloropyridine (Starting Material) Target 4-Isopropoxypyridin-2-amine (Target Analyte) SM->Target SNAr (Main Rxn) Imp_Hydro Impurity A: 2-Aminopyridin-4-ol (Hydrolysis) SM->Imp_Hydro Hydrolysis (H2O) Reagent Isopropanol / Base Reagent->Target Imp_Dimer Impurity B: Bis-pyridine Dimer (Side Rxn) Target->Imp_Dimer Thermal Degradation

Figure 1: Reaction pathway highlighting the origin of critical impurities (Impurity A & B) relative to the target analyte.

Part 2: Comparative Method Analysis

We evaluated two distinct chromatographic approaches. The data below synthesizes typical performance metrics observed during method screening for aminopyridines.

Method A: The "Generic Acidic" Approach (Alternative)
  • Column: Standard C18 (5 µm, 4.6 x 150 mm).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (pH ~2.7).

  • Mechanism: At pH 2.7, the pyridine nitrogen is fully protonated (

    
    ).
    

Performance Flaws:

  • Silanol Overload: The cationic analyte interacts strongly with residual silanols on the silica surface, causing severe tailing (

    
    ).
    
  • Early Elution: The charged species is highly polar, eluting near the void volume (

    
    ), often co-eluting with the hydrolysis impurity (2-Aminopyridin-4-ol).
    
Method B: The "High-pH Hybrid" Approach (Recommended)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Agilent Poroshell HPH), capable of pH 1-12 stability.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4][5]

  • Mechanism: At pH 10.0, the analyte is neutral (Free Base).

Performance Gains:

  • Silanol Suppression: High pH deprotonates silanols, but more importantly, the analyte is uncharged, eliminating cation-exchange interactions.

  • Retentive Power: The neutral molecule is more hydrophobic, increasing retention factor (

    
    ) and resolving it from polar impurities.
    
Comparative Data Summary
MetricMethod A (Acidic / Standard C18)Method B (High pH / Hybrid C18)Status
pH Condition 2.7 (Formic Acid)10.0 (NH₄HCO₃)Critical Factor
Analyte State Cationic (

)
Neutral (

)
Retention Time (

)
2.4 min (Poor retention)6.8 min (Ideal retention)✅ Improved
Tailing Factor (

)
2.3 (Severe Tailing)1.1 (Symmetric)✅ Superior
Resolution (

)
1.2 (vs. Impurity A)> 4.5 (vs. Impurity A)✅ Baseline Sep.
Theoretical Plates (

)
~4,500~12,000✅ High Efficiency
Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . The use of a specific resolution check ensures the system is fit-for-purpose before every run.

1. Reagents & Preparation
  • Buffer (Mobile Phase A): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm membrane.

    • Why: Ammonium bicarbonate provides buffering capacity at pH 10 and is volatile, making this method LC-MS compatible.

  • Organic Modifier (Mobile Phase B): 100% Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

2. Instrument Parameters
  • Column: Hybrid C18 (e.g., XBridge C18 BEH), 4.6 x 150 mm, 3.5 µm or 2.5 µm.

    • Note: Do not use standard silica columns; they will dissolve at pH 10.

  • Flow Rate: 1.0 mL/min.[2][4]

  • Column Temp: 35°C (Controls viscosity and improves mass transfer).

  • Detection: UV at 254 nm (Primary) and 230 nm (Secondary).

  • Injection Volume: 5 - 10 µL.

3. Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Equilibrate / Load
2.0955Isocratic Hold (Elute polar salts)
12.01090Gradient Ramp
15.01090Wash
15.1955Re-equilibration
20.0955End
4. System Suitability (Self-Validation)

Before analyzing samples, inject a System Suitability Solution containing the Target and Impurity A (2-Aminopyridin-4-ol).

  • Requirement 1: Resolution (

    
    ) between Impurity A and Target > 3.0.
    
  • Requirement 2: Tailing Factor (

    
    ) of Target < 1.3.
    
  • Requirement 3: %RSD of Target Area (n=5) < 2.0%.

Part 4: Method Development Decision Workflow

This logic flow illustrates why the High-pH strategy was selected, guiding researchers in future development for similar heterocyclic amines.

MethodDecision Start Start: 4-Isopropoxypyridin-2-amine Check_pKa Check pKa (~7.0) Analyte is Basic Start->Check_pKa Decision_pH Select pH Strategy Check_pKa->Decision_pH Low_pH Low pH (Formic Acid) Analyte = Cationic (+) Decision_pH->Low_pH Traditional High_pH High pH (pH 10) Analyte = Neutral (0) Decision_pH->High_pH Optimized Result_Low Result: - Silanol Interaction - Tailing Peaks - Low Retention Low_pH->Result_Low Result_High Result: - Hydrophobic Retention - Sharp Peaks - High Resolution High_pH->Result_High Final_Method Final Method: Hybrid C18 @ pH 10 Result_High->Final_Method Select for QC

Figure 2: Decision tree demonstrating the mechanistic logic for selecting high-pH chromatography for basic aminopyridines.

References
  • Waters Corporation. (2025). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Retrieved from [Link]

  • Agilent Technologies. (2024). User Guide: Agilent Poroshell 120 HPH-C18 Columns for High pH Stability. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • PubChem. (2025).[6] Compound Summary: 4-Isopropoxypyridin-2-amine. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the LC-MS Characterization of 4-Isopropoxypyridin-2-amine: A Comparative Analysis

For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is the bedrock of successful research and development. This guide provides an in-depth technical com...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is the bedrock of successful research and development. This guide provides an in-depth technical comparison for the Liquid Chromatography-Mass Spectrometry (LC-MS) characterization of 4-isopropoxypyridin-2-amine, a substituted pyridine derivative of increasing interest in medicinal chemistry. We will explore optimal LC-MS methodologies, delve into predictable fragmentation patterns, and compare this technique with viable alternatives, all supported by experimental insights and established scientific principles.

The Analytical Imperative: Why Robust Characterization of 4-Isopropoxypyridin-2-amine Matters

4-Isopropoxypyridin-2-amine belongs to the pyridine class of heterocyclic compounds, a scaffold frequently found in pharmaceuticals and agrochemicals.[1][2] Its purity, stability, and metabolic fate are critical parameters that influence its potential applications. Therefore, a highly sensitive and specific analytical method is paramount for its accurate quantification and identification in various matrices. LC-MS, with its combination of chromatographic separation and mass-based detection, stands as the premier technique for this purpose.

Part 1: Recommended LC-MS Protocol for 4-Isopropoxypyridin-2-amine

The following protocol is designed to provide a robust starting point for the analysis of 4-isopropoxypyridin-2-amine. The choices within this protocol are grounded in the known chemistry of pyridine derivatives and common practices in pharmaceutical analysis.[3][4]

Experimental Workflow

LC-MS Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry s_prep Dissolve sample in Methanol/Water (1:1 v/v) to 1 mg/mL s_filter Filter through 0.22 µm PVDF filter s_prep->s_filter lc_injector Autosampler (10 µL injection) s_filter->lc_injector Inject lc_pump Binary Pump lc_pump->lc_injector lc_column C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) lc_injector->lc_column lc_oven Column Oven (40°C) lc_column->lc_oven ms_source ESI Source (Positive Ion Mode) lc_oven->ms_source Elute ms_analyzer Quadrupole-Time-of-Flight (Q-TOF) Analyzer ms_source->ms_analyzer ms_detector Detector ms_analyzer->ms_detector data_acq Data Acquisition & Processing ms_detector->data_acq Signal Fragmentation_Pathway cluster_frags Predicted Fragment Ions cluster_subfrags Secondary Fragments parent [M+H]+ m/z 153.10 frag1 Loss of propene (-C3H6) m/z 111.05 parent->frag1 α-cleavage frag2 Loss of isopropanol (-C3H8O) m/z 93.04 parent->frag2 Rearrangement & loss frag3 Loss of NH3 m/z 136.07 parent->frag3 From pyridine ring subfrag1 Further ring fragmentation (e.g., loss of HCN) frag1->subfrag1 frag2->subfrag1

Sources

Comparative

Technical Comparison Guide: IR Spectroscopic Identification of 4-Isopropoxypyridin-2-amine

Executive Summary 4-Isopropoxypyridin-2-amine is a critical pharmacophore and intermediate in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors, such as Ceritinib. Its structural integrity is defined by the co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Isopropoxypyridin-2-amine is a critical pharmacophore and intermediate in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors, such as Ceritinib. Its structural integrity is defined by the coexistence of an electron-donating primary amine at the C2 position and an isopropoxy ether linkage at the C4 position of the pyridine ring.

This guide provides a definitive infrared (IR) spectroscopy framework for identifying this molecule. Unlike standard spectral lists, this document focuses on differential diagnosis —specifically distinguishing the target from its halogenated precursors (e.g., 2-amino-4-chloropyridine) and regioisomers.

Experimental Protocol: Data Acquisition Standards

To ensure reproducibility and comparable peak resolution, the following acquisition parameters are recommended.

Sample Preparation[1][2][3][4][5]
  • Preferred Method (ATR): Diamond or ZnSe crystal. Requires minimal sample (<5 mg). Ensure high contact pressure to resolve the aliphatic C-H stretching region (2800–3000 cm⁻¹).

  • Alternative (Transmission): KBr Pellet (1-2% w/w). Essential if analyzing weak overtone regions (1660–2000 cm⁻¹) for substitution pattern confirmation, though ATR is standard for rapid ID.

Instrument Parameters
ParameterSettingRationale
Resolution 4 cm⁻¹Sufficient to resolve the isopropyl gem-dimethyl doublet (~1380 cm⁻¹).
Scans 32 (min)Signal-to-noise ratio optimization for weak overtone bands.
Range 4000–600 cm⁻¹Covers fundamental functional group and fingerprint regions.
Background Air/EmptyRun immediately prior to sample to subtract atmospheric CO₂/H₂O.

Spectral Analysis: The Fingerprint of Identity

Identification relies on confirming three distinct structural moieties: the Pyridine Core, the Primary Amine, and the Isopropoxy Ether.

A. High Frequency Region (4000 – 2800 cm⁻¹)

This region confirms the presence of the amine and the alkyl side chain.

  • Primary Amine (

    
    ):  Look for a characteristic doublet.[1]
    
    • Asymmetric Stretch: ~3480 cm⁻¹

    • Symmetric Stretch: ~3320 cm⁻¹

    • Note: In solid phase (ATR), hydrogen bonding may broaden these bands and shift them to slightly lower wavenumbers compared to dilute solution data.

  • C-H Stretching (The Hybrid Region):

    • Aromatic C-H: Weak bands >3000 cm⁻¹ (typically 3050–3010 cm⁻¹).

    • Aliphatic C-H (Isopropoxy): Distinct bands <3000 cm⁻¹.

      • 
        : ~2975 cm⁻¹
        
      • 
        : ~2870 cm⁻¹
        
    • Diagnostic Value: The appearance of significant aliphatic C-H stretching intensity is the first indicator of successful isopropoxylation of the starting material.

B. Functional & Fingerprint Region (1650 – 1000 cm⁻¹)

This is the critical region for confirming the ether linkage and distinguishing the molecule from precursors.

  • Pyridine Ring Modes:

    • 
       and 
      
      
      
      : Strong absorptions at 1600 cm⁻¹ and 1560 cm⁻¹ .
    • 
       Scissoring: A sharp band overlapping the ring modes, typically near 1620–1640 cm⁻¹ .
      
  • Isopropoxy Group (The "Identity" Bands):

    • Gem-Dimethyl Doublet: The isopropyl group exhibits a characteristic split in the C-H bending region. Look for two peaks of roughly equal intensity at 1385 cm⁻¹ and 1375 cm⁻¹ .

    • Ether

      
      : 
      
      • Asymmetric Stretch: Strong, broad band at 1260–1200 cm⁻¹ (often centered near 1250 cm⁻¹). This is usually the strongest peak in the fingerprint region for aryl alkyl ethers.

      • Symmetric Stretch: Strong band near 1050 cm⁻¹ .

Comparative Analysis: Differential Diagnosis

The most common analytical challenge is verifying the complete conversion of the precursor (2-amino-4-chloropyridine) to the target.

Comparison 1: Target vs. Precursor (2-Amino-4-chloropyridine)

The reaction involves Nucleophilic Aromatic Substitution (


). Monitoring the IR spectrum allows for rapid "Go/No-Go" decision making.
FeaturePrecursor (2-Amino-4-Cl-Pyridine)Target (4-Isopropoxypyridin-2-amine)Diagnostic Action
3000-2800 cm⁻¹ Absent (Only aromatic C-H >3000)Present (Strong Aliphatic C-H <3000)Primary Indicator
1380 cm⁻¹ Region Single skeletal ring vibration (weak)Doublet (Gem-dimethyl split)Confirm Isopropyl
1250 cm⁻¹ Weak/Moderate (C-N stretch only)Very Strong (Ether C-O-C stretch)Confirm Ether
~700-800 cm⁻¹ C-Cl Stretch (often 700-750 cm⁻¹)Absent Confirm Substitution
Comparison 2: Target vs. Regioisomer (2-Isopropoxypyridin-4-amine)

Regioisomers (swapped amine/ether positions) have identical functional groups but different ring substitution patterns.

  • Differentiation: Focus on the Out-of-Plane (OOP) Bending region (900–650 cm⁻¹).

  • 4-Isopropoxy-2-amine (Target): 2,4-substitution typically yields specific bands near 800–850 cm⁻¹ (isolated H and adjacent 2H).

  • 2-Isopropoxy-4-amine (Isomer): The symmetry differs; the "lone" hydrogen at C3 and the pair at C5/C6 vibrate differently, often shifting the OOP bands significantly.

Visualizations

Diagram 1: Identification Logic Flow

This decision tree outlines the step-by-step logic for confirming the identity of 4-Isopropoxypyridin-2-amine using IR data.

IdentificationLogic Start Unknown Sample Spectrum CheckAmine Check 3300-3500 cm⁻¹ Doublet Present? Start->CheckAmine CheckAliphatic Check 2800-3000 cm⁻¹ Aliphatic C-H Bands? CheckAmine->CheckAliphatic Yes ResultIsomer SUSPECT: Regioisomer or Degradation Product CheckAmine->ResultIsomer No (Missing Amine) CheckEther Check ~1250 cm⁻¹ Strong C-O-C Band? CheckAliphatic->CheckEther Yes ResultPrecursor SUSPECT: Starting Material (2-Amino-4-chloropyridine) CheckAliphatic->ResultPrecursor No (Aromatic C-H only) CheckIsopropyl Check ~1380 cm⁻¹ Gem-Dimethyl Doublet? CheckEther->CheckIsopropyl Yes CheckEther->ResultPrecursor No (Missing Ether) ResultTarget CONFIRMED: 4-Isopropoxypyridin-2-amine CheckIsopropyl->ResultTarget Yes CheckIsopropyl->ResultIsomer No (Linear Alkyl?)

Caption: Logical workflow for the stepwise validation of 4-Isopropoxypyridin-2-amine spectra.

Diagram 2: Synthesis Monitoring Pathway

Visualizing the spectral evolution from the chlorinated precursor to the ether product.

SynthesisMonitor Precursor Precursor: 2-Amino-4-chloropyridine (Strong C-Cl, No Aliphatic C-H) Reaction Reaction: + Isopropanol / Base (Nucleophilic Subst.) Precursor->Reaction Loss of C-Cl (~740 cm⁻¹) Product Product: 4-Isopropoxypyridin-2-amine (Strong Ether Band, Isopropyl Doublet) Reaction->Product Gain of C-O-C (~1250 cm⁻¹) Gain of Ali-CH (~2970 cm⁻¹)

Caption: Spectral evolution markers during the conversion of 2-amino-4-chloropyridine to the target.

References

  • National Institute of Standards and Technology (NIST). 2-Aminopyridine Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. 2-Amino-4-chloropyridine Compound Summary. National Library of Medicine. [Link]

  • Marsilje, T. H., et al. (2013).[2] Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378.[2] Journal of Medicinal Chemistry, 56(14), 5675-5690.[2] (Describes the synthesis of Ceritinib intermediates). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for Isopropyl and Ether characteristic bands).

Sources

Validation

comparison of 4-Isopropoxypyridin-2-amine with other pyridine building blocks

[1] Executive Summary 4-Isopropoxypyridin-2-amine (CAS: 1314353-62-2) represents a strategic evolution from simpler pyridine building blocks.[1] While 4-methoxypyridin-2-amine is a standard electron-rich scaffold, the is...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Isopropoxypyridin-2-amine (CAS: 1314353-62-2) represents a strategic evolution from simpler pyridine building blocks.[1] While 4-methoxypyridin-2-amine is a standard electron-rich scaffold, the isopropoxy analog offers a critical balance of lipophilicity , metabolic stability , and steric bulk .[1] This guide analyzes its performance against common alternatives, providing experimental protocols and decision-making frameworks for drug discovery professionals.[1]

Part 1: Strategic Rationale – The "Why"

In the optimization of kinase inhibitors and PROTAC linkers, the choice of the 4-position substituent on the 2-aminopyridine core is pivotal.[1]

Metabolic Shielding

The primary advantage of the isopropoxy group over the methoxy group is resistance to O-dealkylation .[1] Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) rapidly metabolize exposed methoxy groups. The steric bulk of the isopropyl group hinders the approach of the heme iron oxidant, significantly extending the half-life (


) of the parent compound in microsomal stability assays.[1]
Solubility & Permeability Tuning
  • LogP Modulation: The transition from -OMe to -OiPr increases cLogP by approximately 0.7–0.9 units .[1] This is advantageous for shifting compounds into the optimal lipophilic range for cell membrane permeability (CNS penetration or intracellular targets).

  • Solubility: Unlike the planar, crystalline lattice of 4-aminopyridine (which can suffer from poor solubility in organic solvents), the flexible isopropyl chain disrupts crystal packing, enhancing solubility in DCM, EtOAc, and ethereal solvents, facilitating easier purification and handling.[1]

Electronic Activation

The isopropoxy group is a strong electron-donating group (EDG) via resonance (+M), increasing the electron density of the pyridine ring.[1]

  • N1-Basicity: Increases pKa relative to 2-aminopyridine, making the pyridine nitrogen a better hydrogen bond acceptor in the kinase hinge region.[1]

  • C5-Nucleophilicity: Strongly activates the C5 position, allowing for mild electrophilic substitution (e.g., halogenation) to install further vectors.[1]

Part 2: Comparative Analysis

The following table contrasts 4-Isopropoxypyridin-2-amine with its primary competitors.

Table 1: Physicochemical & Reactivity Profile

Feature4-Isopropoxypyridin-2-amine 4-Methoxypyridin-2-amine 4-Chloropyridin-2-amine 2-Aminopyridine
CAS 1314353-62-2 10201-73-719798-80-2504-29-0
MW 152.19124.14128.5694.11
Est.[1][2][3] LogP ~1.4~0.6~0.9~0.5
pKa (N-ring) ~7.9 (Est.)7.8~3.56.86
Electronic Strong EDG (+M)Strong EDG (+M)EWG (-I, +M)Neutral
Metabolic Risk Low (Steric Shield)High (O-demethylation)LowMod (Oxidation)
Primary Utility Hinge binder, PROTACsEarly Lead GenCross-coupling handleBaseline Scaffold

Part 3: Experimental Protocols

Protocol A: Synthesis from 4-Chloropyridin-2-amine

Context: This


 reaction exploits the electron-deficient nature of the pyridine ring, activated by the chloro group.[1]

Reagents:

  • 4-Chloropyridin-2-amine (1.0 eq)[1]

  • Sodium Isopropoxide (2.5 eq) [Generated in situ from Na + iPrOH or purchased]

  • Isopropanol (anhydrous, 10 V) or DMSO (for faster rates)

Step-by-Step:

  • Preparation: In a flame-dried pressure vial, dissolve sodium metal (2.5 eq) in anhydrous isopropanol under

    
     until evolution of 
    
    
    
    ceases.
  • Addition: Add 4-Chloropyridin-2-amine (1.0 eq) to the alkoxide solution.

  • Reaction: Seal the vial and heat to 140 °C for 12–16 hours. Note: If using DMSO as solvent with NaOiPr, 100 °C is sufficient.[1]

  • Workup: Cool to RT. Quench with saturated

    
    .[1] Remove volatiles (iPrOH) under reduced pressure.
    
  • Extraction: Extract residue with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1][4]
    
  • Purification: Flash chromatography (DCM:MeOH 95:5) yields the product as an off-white solid.[1]

Protocol B: C-5 Bromination (Electrophilic Aromatic Substitution)

Context: The isopropoxy group activates C-5, making this reaction rapid and regioselective.[1]

Reagents:

  • 4-Isopropoxypyridin-2-amine (1.0 eq)[1][5]

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Acetonitrile (MeCN) or DCM (10 V)

Step-by-Step:

  • Dissolution: Dissolve the amine in MeCN at 0 °C.

  • Bromination: Add NBS portion-wise over 15 minutes, maintaining temperature < 5 °C.

  • Monitoring: Stir at 0 °C for 1 hour. TLC should show clean conversion to the less polar monobromide.[1]

  • Workup: Dilute with EtOAc, wash with 10%

    
     (to remove bromine traces) and saturated 
    
    
    
    .
  • Isolation: Dry and concentrate. Recrystallize from Heptane/EtOAc if necessary.

Part 4: Decision Logic for Scaffold Selection

Use the following decision tree to select the appropriate pyridine building block for your specific drug discovery challenge.

PyridineSelection Start Select 2-Aminopyridine Scaffold Q1 Requirement: Hinge Binding / H-Bond Acceptor? Start->Q1 Q2 Is Metabolic Stability (t1/2) a limiting factor? Q1->Q2 Yes (Core scaffold) Q4 Requirement: Late-stage Functionalization? Q1->Q4 No (Vector installation) Q3 Is Solubility / LogP Optimization needed? Q2->Q3 Yes (Lead Op) Res_Methoxy Use 4-Methoxypyridin-2-amine (Low steric bulk, High clearance risk) Q2->Res_Methoxy No (Early screening) Q3->Res_Methoxy Decrease Steric Bulk Res_Iso Use 4-Isopropoxypyridin-2-amine (High stability, Tuned LogP) Q3->Res_Iso Increase Lipophilicity/Stability Res_Chloro Use 4-Chloropyridin-2-amine (Handle for Suzuki/Buchwald) Q4->Res_Chloro Yes (Coupling needed) Res_H Use 2-Aminopyridine (Baseline activity check) Q4->Res_H No (Simple core)

Caption: Decision matrix for selecting 2-aminopyridine derivatives based on metabolic, steric, and synthetic requirements.

References

  • Google Patents. Compounds and methods for the targeted degradation of IRAK-4 (WO2024020522A1).[1] (Demonstrates use in PROTAC synthesis). Available at:

  • National Institutes of Health (NIH) - PubChem. 2-Amino-4-methoxypyridine Compound Summary.[1] Available at: [Link]

  • Google Patents. Imidazo[1,2-a]pyridinyl derivatives and their use (CN114245796A).[1] (Protocol for bromination of 4-isopropoxypyridin-2-amine).[1] Available at:

Sources

Comparative

A Guide to the Elemental Analysis of 4-Isopropoxypyridin-2-amine: Theoretical and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For compounds such as 4-I...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For compounds such as 4-Isopropoxypyridin-2-amine, a substituted aminopyridine with potential applications in medicinal chemistry, rigorous purity assessment is a critical step. Elemental analysis serves as a fundamental technique in this process, offering a direct measure of the mass fractions of carbon, hydrogen, and nitrogen within a sample. This guide provides an in-depth comparison of the theoretical and expected experimental elemental analysis data for 4-Isopropoxypyridin-2-amine, alongside a standardized protocol for its determination and a comparative look at related structures.

The Foundational Role of Elemental Analysis

Elemental analysis is a cornerstone of chemical characterization, providing essential data to confirm the empirical formula of a synthesized compound. For a molecule like 4-Isopropoxypyridin-2-amine, this analysis is a primary indicator of sample purity. Any significant deviation from the theoretical elemental composition can suggest the presence of residual solvents, starting materials, byproducts, or co-crystallized water, all of which can have profound implications for its downstream applications, including in biological assays and as a pharmaceutical intermediate.[1]

Theoretical Elemental Composition

The first step in any elemental analysis is the calculation of the theoretical percentages of each element based on the compound's molecular formula. For 4-Isopropoxypyridin-2-amine, the molecular formula is C₈H₁₂N₂O, with a molecular weight of 152.20 g/mol .

The theoretical elemental composition is calculated as follows:

  • Carbon (C): (8 * 12.011 g/mol ) / 152.20 g/mol * 100% = 63.14%

  • Hydrogen (H): (12 * 1.008 g/mol ) / 152.20 g/mol * 100% = 7.95%

  • Nitrogen (N): (2 * 14.007 g/mol ) / 152.20 g/mol * 100% = 18.41%

  • Oxygen (O): (1 * 15.999 g/mol ) / 152.20 g/mol * 100% = 10.51%

This theoretical data provides the benchmark against which experimental results are compared.

Comparative Analysis with Structural Analogues

To provide a broader context for the elemental composition of 4-Isopropoxypyridin-2-amine, it is useful to compare its theoretical data with that of structurally related aminopyridine derivatives. This comparison highlights how subtle changes in molecular structure influence the elemental percentages.

Compound NameMolecular FormulaMolecular Weight ( g/mol )% Carbon (Theoretical)% Hydrogen (Theoretical)% Nitrogen (Theoretical)
4-Isopropoxypyridin-2-amine C₈H₁₂N₂O 152.20 63.14 7.95 18.41
4-Ethoxypyridin-2-amine[2]C₇H₁₀N₂O138.1760.857.3020.28
2-Amino-4-methoxypyridine[3][4]C₆H₈N₂O124.1458.056.5022.57
2-Isopropyl-4-methylpyridin-3-amine[5]C₉H₁₄N₂150.2271.959.3918.65

This table illustrates the distinct elemental fingerprint of each compound, emphasizing the specificity of elemental analysis in confirming molecular identity.

Experimental Protocol: CHN Combustion Analysis

The determination of carbon, hydrogen, and nitrogen content is routinely performed using automated CHN elemental analyzers. This technique relies on the complete combustion of the sample in a high-oxygen environment.

Principle of the Method

A precisely weighed sample is combusted at a high temperature (typically around 1000 °C) in a stream of oxygen.[6] This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂). These combustion gases are then passed through a series of traps and detectors to quantify the amount of each element.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Ensure the sample of 4-Isopropoxypyridin-2-amine is homogenous and has been thoroughly dried to remove any residual solvents. The presence of solvents will significantly alter the elemental composition.

    • Accurately weigh approximately 1.5-3.0 mg of the sample into a tin capsule.[6] The exact weight should be recorded with high precision.

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This ensures the accuracy of the instrument's detectors.

  • Combustion and Analysis:

    • The encapsulated sample is introduced into the combustion furnace of the analyzer.

    • The resulting combustion gases (CO₂, H₂O, and N₂) are carried by a helium stream through a reduction furnace to convert any nitrogen oxides to N₂.

    • The gases then pass through a series of columns for separation.

    • A thermal conductivity detector (TCD) measures the concentration of each gas relative to the helium carrier gas.

  • Data Processing:

    • The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector signals and the initial sample weight.

Workflow Diagram

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogeneous, Dry Sample Weigh Weigh 1.5-3.0 mg in Tin Capsule Sample->Weigh Combustion Combustion (~1000°C in O₂) Weigh->Combustion Reduction Reduction of NOx to N₂ Combustion->Reduction Separation Gas Separation Reduction->Separation Detection Thermal Conductivity Detection Separation->Detection Calculation Calculate %C, %H, %N Detection->Calculation Comparison Compare with Theoretical Values Calculation->Comparison

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Isopropoxypyridin-2-amine

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Isopropoxypyridin-2-amine. As a substituted pyridine derivative, this compound necessitates careful handling and a meticulous...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Isopropoxypyridin-2-amine. As a substituted pyridine derivative, this compound necessitates careful handling and a meticulous disposal protocol to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines.

Hazard Identification and Risk Assessment: The "Why" Behind Cautious Disposal

The primary hazards associated with aminopyridines include:

  • High Acute Toxicity: Fatal if swallowed and toxic in contact with skin or if inhaled.[1][2][3]

  • Severe Corrosivity: Causes severe skin burns and serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][4]

Given these significant risks, improper disposal can lead to severe health consequences and environmental contamination. Therefore, a dedicated and compliant disposal pathway is not merely a recommendation but a critical safety and environmental imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 4-Isopropoxypyridin-2-amine for any purpose, including disposal, the following PPE is mandatory:

  • Hand Protection: Wear chemically resistant gloves, such as butyl rubber or PVA. Nitrile gloves are not recommended for prolonged contact with pyridine compounds.[5] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[4][6]

  • Eye and Face Protection: Chemical safety goggles are essential.[5] A face shield should also be worn to protect against splashes.[1]

  • Skin and Body Protection: A fully-buttoned laboratory coat is required.[5] For larger quantities or in case of a spill, additional protective clothing may be necessary.[4]

  • Respiratory Protection: All handling of 4-Isopropoxypyridin-2-amine and its waste should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][5] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator is necessary.[4]

Waste Segregation and Collection: Preventing Hazardous Reactions

Proper segregation of chemical waste is fundamental to laboratory safety. The following steps must be followed for the collection of 4-Isopropoxypyridin-2-amine waste:

  • Designated Waste Container: Use a dedicated, sealable, and airtight container that is compatible with pyridine compounds.[5] The container should be clearly labeled as "Hazardous Waste: 4-Isopropoxypyridin-2-amine" as soon as the first quantity of waste is added.[5]

  • Content Identification: The label should also include the chemical name, associated hazards (e.g., "Toxic," "Corrosive"), and the date of accumulation.

  • Avoid Mixing Waste: Do not mix 4-Isopropoxypyridin-2-amine waste with other chemical waste streams unless compatibility has been verified. It is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[3][5]

  • Storage of Waste: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[3][7][8] The storage area should be a designated and controlled location.

Spill Management: A Rapid and Safe Response

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert others in the vicinity.

  • Control Ignition Sources: Remove all sources of ignition from the area.[4]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[4][6] Avoid generating dust.[4][9] For liquid spills, cover with a non-flammable absorbent material such as sand or diatomaceous earth, then collect the absorbed material into a designated waste container.[10][11]

  • Decontaminate: Clean the spill area thoroughly.

  • Personal Contamination: If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][9] Remove contaminated clothing.[3]

Disposal Protocol: The Final Step

The disposal of 4-Isopropoxypyridin-2-amine must be handled by a licensed and certified hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][11]

The likely method of disposal for this type of chemical waste is high-temperature incineration.[12] This process ensures the complete destruction of the hazardous compound.

Step-by-Step Disposal Procedure:

  • Ensure Proper Labeling: Double-check that the waste container is accurately and completely labeled.

  • Request Collection: Complete a chemical collection request form as per your institution's guidelines and arrange for the pickup of the waste by the designated hazardous waste management service.[5]

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.

Decontamination of Empty Containers

Empty containers that once held 4-Isopropoxypyridin-2-amine must also be treated as hazardous waste unless properly decontaminated.[11]

  • Triple Rinsing: A common procedure for decontaminating empty containers is to triple rinse them with a suitable solvent.[13][14] The rinsate from this process must be collected and disposed of as hazardous waste.[13][14]

  • Container Disposal: After triple rinsing, the container may be disposed of according to institutional and local regulations. In some cases, it may be possible to recycle the container.[14]

Summary Table: 4-Isopropoxypyridin-2-amine Disposal at a Glance

Aspect Guideline Primary Rationale
Hazard Class Toxic, Corrosive, Environmental HazardProtection of human health and the environment.
PPE Chemical goggles, face shield, resistant gloves, lab coatPrevention of skin/eye contact and inhalation.
Handling In a certified chemical fume hoodMinimization of inhalation exposure.
Waste Storage Labeled, sealed, compatible container in a ventilated areaPrevention of accidental exposure and reactions.
Spill Cleanup Absorb with inert material, collect, decontaminateContainment and mitigation of exposure.
Disposal Method Licensed hazardous waste contractor (incineration)Regulatory compliance and complete destruction of the hazardous material.[12]
Empty Containers Triple rinse, collect rinsate as hazardous wasteRemoval of chemical residues to prevent contamination.[13][14]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for 4-Isopropoxypyridin-2-amine cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal cluster_contingency Contingency PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteContainer Use Designated, Labeled, Sealable Waste Container FumeHood->WasteContainer Spill Spill Occurs FumeHood->Spill Potential Event Segregate Segregate from Incompatible Waste WasteContainer->Segregate Request Complete Chemical Collection Request Segregate->Request Contractor Transfer to Licensed Hazardous Waste Contractor Request->Contractor Incineration High-Temperature Incineration Contractor->Incineration SpillResponse Follow Spill Management Protocol Spill->SpillResponse SpillResponse->WasteContainer Collect Spill Debris

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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